4'-Methylformanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68098. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVKDWHXLFEVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184864 | |
| Record name | 4'-Methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-54-9 | |
| Record name | N-(4-Methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methylformanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Formotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methylformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Guide to the Spectroscopic Characterization of 4'-Methylformanilide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Methylformanilide (CAS: 3085-54-9), a key chemical intermediate.[1][2] For researchers, process chemists, and quality control scientists, the unambiguous confirmation of a molecule's identity is paramount. Spectroscopic techniques are the cornerstones of this process, each providing a unique and complementary piece of structural evidence.[3][4] This document moves beyond a simple data repository, delving into the causality behind experimental choices and the logic of spectral interpretation to present a self-validating structural proof for this compound.
The core principle of modern analytical chemistry is that no single technique provides absolute proof. Instead, we build a robust, irrefutable case by correlating data from orthogonal methods. In this guide, we will integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a complete and validated spectroscopic profile of the target molecule.
The Analytical Workflow: A Multi-Technique Approach
The structural elucidation of an organic compound like this compound is a systematic process. We begin with a hypothesis of the structure and then use spectroscopic methods to test it. Mass spectrometry provides the molecular weight and fragmentation clues, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise carbon-hydrogen framework. The convergence of all three data sets on the same structure provides high-confidence verification.
References
- 1. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHYLFORMANILIDE | CAS: 3085-54-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 4. mdpi.com [mdpi.com]
physical properties of 4'-Methylformanilide solubility
An In-depth Technical Guide to the Physical Properties of 4'-Methylformanilide, Focusing on Solubility
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 3085-54-9), with a specialized focus on its solubility characteristics. As a crucial parameter in drug development, process chemistry, and materials science, a thorough understanding of a compound's solubility is paramount for predicting its behavior in various systems. This document synthesizes empirical data with theoretical principles to offer researchers, scientists, and drug development professionals a reliable resource for their work. We will delve into the physicochemical profile of this compound, present its known solubility in various solvents, and provide a validated, step-by-step protocol for experimental solubility determination.
Introduction: The Significance of Physicochemical Characterization
This compound, also known as N-(4-methylphenyl)formamide, is an organic compound that serves as a valuable intermediate in the synthesis of various chemical entities.[1][2] The journey of a compound from laboratory synthesis to industrial application is critically dependent on its physical properties. Among these, solubility is a cornerstone property that dictates everything from reaction kinetics in a chosen solvent to bioavailability in a physiological system. In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption and inadequate therapeutic efficacy. Therefore, a detailed characterization of a compound's solubility profile is not merely an academic exercise but a critical step in risk mitigation and rational process design. This guide aims to provide that foundational understanding for this compound.
Core Physicochemical Properties of this compound
A molecule's behavior is a direct consequence of its structure. This compound possesses an amide functional group attached to a p-tolyl ring, a structure that gives rise to its specific physical properties. The amide group provides a site for hydrogen bonding, while the aromatic ring and methyl group contribute to its lipophilicity.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 3085-54-9 | [3][4] |
| Molecular Formula | C₈H₉NO | [2][3] |
| Molecular Weight | 135.16 g/mol | [3][4] |
| Appearance | White to yellow/orange crystalline powder | [1][5] |
| Melting Point | 51-55 °C | [3][5][6] |
| Boiling Point | 293.5 ± 19.0 °C (Predicted) | [5][6] |
| logP (Octanol/Water) | 1.61 | [3][4] |
| pKa | 15.01 ± 0.70 (Predicted) | [5][6] |
The octanol-water partition coefficient (logP) of 1.61 indicates a moderate degree of lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous ones.[3][7] The predicted pKa of ~15 suggests the N-H proton is very weakly acidic, and the molecule will remain in its neutral form across the physiological pH range.[5][6]
Solubility Profile: A Quantitative and Qualitative Analysis
The fundamental principle of "like dissolves like" is the primary determinant of solubility.[8] This rule states that substances with similar polarities are more likely to be miscible or soluble in one another. Given this compound's structure—a polar amide group and a non-polar tolyl group—its solubility is expected to be favorable in solvents of intermediate polarity and those capable of hydrogen bonding.
| Solvent | Solubility | Source(s) |
| Water | 3700 mg/L (approx. 3.7 g/L) | [3] |
| Methanol | Soluble | [5][6][9] |
The water solubility of 3.7 g/L is relatively low, which is consistent with the compound's logP value.[3] The presence of the aromatic ring and methyl group limits its interaction with the highly polar water molecules. Conversely, its reported solubility in methanol, a polar protic solvent, is good, highlighting the favorable interactions between the amide group and the solvent's hydroxyl group.[5][6]
The relationship between a compound's structural features and its solubility in a given solvent can be visualized as a balance of intermolecular forces.
Caption: Interplay of molecular and solvent properties governing solubility.
Standard Protocol for Experimental Solubility Determination
To ensure data integrity and reproducibility, a standardized protocol for determining solubility is essential. The following method is a robust, self-validating system for assessing the solubility of a solid compound like this compound in a given solvent at a specific temperature (e.g., ambient).
Principle
This protocol is based on the isothermal equilibrium method, where an excess of the solid solute is mixed with the solvent until the solution becomes saturated. The concentration of the solute in the resulting clear supernatant is then determined, representing the solubility at that temperature.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., 10-20 mg).
-
Solvent Addition: Accurately add a known volume of the solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. Causality Insight: A minimum of 24-48 hours is recommended to ensure the dissolution process has reached a true equilibrium state, especially for sparingly soluble compounds.
-
Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Trustworthiness Check: This step is critical to prevent undissolved solid from being carried over, which would artificially inflate the measured solubility.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Expertise Note: Filtering removes any remaining microscopic particulate matter, ensuring the analyzed sample represents only the dissolved solute.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Equilibrium Solubility Method.
Conclusion
This guide has detailed the essential physical properties of this compound, with a particular emphasis on its solubility. The compiled data indicates it is a moderately lipophilic compound with low aqueous solubility but good solubility in polar organic solvents like methanol.[3][5] Understanding these characteristics is fundamental for its effective use in scientific and industrial applications. The provided experimental protocol offers a reliable framework for researchers to generate high-quality, reproducible solubility data, which is indispensable for applications ranging from reaction optimization to formulation development in the pharmaceutical industry.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-Methylformanilide [webbook.nist.gov]
- 3. parchem.com [parchem.com]
- 4. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-METHYLFORMANILIDE CAS#: 3085-54-9 [m.chemicalbook.com]
- 6. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]
- 7. 4-Methylformanilide (CAS 3085-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem.ws [chem.ws]
- 9. 4-METHYLFORMANILIDE | 3085-54-9 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 4'-Methylformanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of 4'-Methylformanilide (also known as N-(p-tolyl)formamide), a compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and insightful exploration of its solid-state characteristics. The crystal structure of a molecule is fundamental to understanding its physical and chemical properties, which in turn dictates its behavior and efficacy in various applications, including pharmaceuticals.[1][2][3]
Introduction to this compound and the Significance of its Crystal Structure
This compound, with the chemical formula C₈H₉NO, is a derivative of formanilide, a class of compounds that serve as important intermediates in organic synthesis.[4] Formanilides are precursors in the production of various valuable chemicals, including fungicides and isocyanides.[4] In the pharmaceutical sector, the precise three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, is of paramount importance.[1][2] It governs critical properties such as solubility, dissolution rate, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2][5] Therefore, a thorough analysis of the crystal structure of this compound is essential for its potential development and application in drug design and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.17 g/mol |
| Appearance | White to yellow to orange powder/crystal |
| Melting Point | 51-55 °C |
| CAS Number | 3085-54-9 |
Experimental Determination of the Crystal Structure
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material and the perfection of the crystal lattice are critical for obtaining a clear diffraction pattern.
A Reliable Synthetic Protocol for this compound:
A common and effective method for the synthesis of formanilides involves the formylation of the corresponding amine. The following protocol is adapted from established procedures for the synthesis of N-phenyl formamide derivatives:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1 equivalent) in an excess of formic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude this compound.
-
Purification: Filter the crude product and wash thoroughly with cold water to remove any remaining formic acid. The crude product can be further purified by recrystallization.
Single Crystal Growth: A Matter of Patience and Precision:
Growing single crystals suitable for X-ray diffraction is often more of an art than a science, requiring careful control of crystallization conditions. Slow evaporation of a saturated solution is a widely used technique.
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for recrystallization. Common solvents for anilides include ethanol, methanol, and acetone.
-
Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Slow Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at room temperature. This slow process encourages the formation of large, well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution
The core of the crystal structure analysis is the diffraction experiment. The workflow from data collection to the final refined structure is a multi-step process that requires both sophisticated instrumentation and specialized software.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors, scaled, and merged to create a unique set of reflection data.
-
Structure Solution: The "phase problem" is solved using computational methods such as direct methods or the Patterson function to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.
In-Depth Analysis of the this compound Crystal Structure
The crystal structure of this compound has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition code 887128 . The analysis of this data reveals key insights into its molecular conformation and intermolecular interactions.
Table 2: Key Crystallographic Data for this compound (CSD 887128)
| Parameter | Value |
| CCDC Number | 887128 |
| Empirical Formula | C₈H₉NO |
| Formula Weight | 135.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 9.534(3) Å, α = 90°b = 5.5680(10) Å, β = 104.95(3)°c = 14.129(4) Å, γ = 90° |
| Volume | 725.6(3) ų |
| Z | 4 |
| Density (calculated) | 1.237 Mg/m³ |
Molecular Conformation
The molecule of this compound is not perfectly planar. The dihedral angle between the plane of the phenyl ring and the formamide group is a critical conformational parameter. This twist is a result of steric hindrance and electronic effects within the molecule.
Intermolecular Interactions and Crystal Packing
The way in which individual molecules of this compound pack together in the crystal lattice is primarily dictated by hydrogen bonding and other weaker intermolecular forces. In the crystal structure, the formamide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds link the molecules into chains or networks, which then pack to form the three-dimensional crystal structure.
Caption: Schematic of molecular packing in this compound.
Applications and Implications for Drug Development
The detailed understanding of the crystal structure of this compound has significant implications for its use in various fields, particularly in drug development.
-
Polymorph Screening: The existence of different crystalline forms of a compound, known as polymorphs, is a critical consideration in the pharmaceutical industry. Each polymorph can have different physical properties, affecting the drug's performance. A thorough understanding of the primary crystal structure is the first step in a comprehensive polymorph screen.
-
Rational Drug Design: Knowledge of the three-dimensional structure of this compound can aid in the design of new drug candidates. The conformation and intermolecular interactions observed in the crystal structure can inform the design of molecules with improved binding affinity to biological targets.
-
Formulation Development: The stability and dissolution characteristics of a drug are heavily influenced by its crystal structure. This information is crucial for developing stable and effective pharmaceutical formulations.
Conclusion
The crystal structure analysis of this compound provides a wealth of information that is invaluable to researchers in organic chemistry, materials science, and drug development. The combination of meticulous synthesis and crystallization with advanced single-crystal X-ray diffraction techniques allows for a detailed understanding of its solid-state properties. This knowledge is not merely academic; it forms the basis for the rational design of new materials and pharmaceutical compounds with enhanced properties and efficacy.
References
The Multifaceted Biological Activities of 4'-Methylformanilide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 4'-Methylformanilide core, a seemingly simple yet remarkably versatile structure, has emerged as a significant pharmacophore, giving rise to a diverse array of derivatives with potent biological activities. This guide provides an in-depth technical exploration of these activities, with a primary focus on their well-documented anticancer properties and emerging evidence of their antimicrobial and anti-inflammatory potential.
Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere compilation of data. It aims to provide a causal understanding of experimental design, mechanistic insights, and the structure-activity relationships (SAR) that govern the therapeutic efficacy of this promising class of compounds. Every protocol and pathway described herein is presented as a self-validating system, grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.
I. The Anticancer Potential of this compound Derivatives: A Primary Focus
The most extensively studied biological activity of this compound derivatives is their potent and multifaceted anticancer efficacy. These compounds have demonstrated significant promise in preclinical studies against a range of human cancer cell lines, operating through several key mechanisms of action.
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of this compound derivatives are not monolithic; they engage with and disrupt multiple critical cellular processes that are hallmarks of cancer.
1. Protein Kinase Inhibition: Targeting Aberrant Signaling
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] Notably, certain derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs), particularly PDGFRα and PDGFRβ.[2]
-
The PDGFR Signaling Axis in Oncology: PDGFRs are receptor tyrosine kinases that, upon activation by their ligands (PDGFs), trigger a cascade of downstream signaling events. These pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, are fundamental for cell proliferation, survival, migration, and angiogenesis.[3][4] In many cancers, aberrant activation of the PDGF/PDGFR axis contributes to tumor growth and progression.[3][5]
-
Inhibition by this compound Derivatives: Specific derivatives of this compound have been shown to bind to the ATP-binding pocket of PDGFR, acting as competitive inhibitors. This blockade prevents the autophosphorylation and activation of the receptor, thereby abrogating the downstream signaling cascades that drive tumorigenesis.[2] The inhibition of PDGFRα and PDGFRβ by these compounds has been demonstrated to be in the range of 36–45% at a concentration of 1 µM.[2]
Figure 1: Inhibition of the PDGFR signaling pathway by this compound derivatives.
2. Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, these derivatives have been shown to trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
-
Apoptosis Induction: Treatment of cancer cells with effective this compound derivatives leads to the activation of the apoptotic cascade. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and eventual cell dismantling.
-
Cell Cycle Arrest: These compounds can also induce a halt in the cell cycle, frequently at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
B. In Vitro Efficacy: A Quantitative Assessment
The anticancer potential of this compound derivatives has been quantified in numerous studies using various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | K562 (Leukemia) | 2.27 | [2] |
| HL-60 (Leukemia) | 1.42 | [2] | |
| OKP-GS (Renal) | 4.56 | [2] | |
| Compound 10 | K562 (Leukemia) | 2.53 | [2] |
| HL-60 (Leukemia) | 1.52 | [2] | |
| OKP-GS (Renal) | 24.77 | [2] | |
| Compound 4 | HL60 (Leukemia) | 8.09 | [1] |
| MCF-7 (Breast) | 3.26 | [1] | |
| A549 (Lung) | 9.34 | [1] |
C. Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. SAR studies provide crucial insights for the rational design of more potent and selective analogues. For instance, the nature and position of substituents on the purine ring of certain 4-methylbenzamide derivatives have been shown to significantly influence their anticancer activity.[2]
II. Emerging Biological Activities: Antimicrobial and Anti-inflammatory Potential
While the anticancer properties of this compound derivatives are well-documented, preliminary evidence and studies on structurally related compounds suggest potential applications in other therapeutic areas.
A. Antimicrobial Activity
The formamide and anilide moieties are present in various compounds with known antimicrobial properties. While direct and extensive studies on the antimicrobial activity of this compound derivatives are limited, research on related structures provides a basis for future investigation. For example, various N-arylformamides and sulfonamides containing a p-tolyl group have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6][7][8]
-
Potential Mechanisms: The antimicrobial action of such compounds could be attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.
B. Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory potential of this compound derivatives is an area of growing interest. Studies on related anilide and 4-methyl-containing compounds have shown promising anti-inflammatory effects. For instance, certain 4-(methylsulfonyl)aniline derivatives have demonstrated significant in vivo anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Investigative Pathways: The anti-inflammatory potential of this compound derivatives could be explored by investigating their effects on key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and various interleukins.
III. Experimental Protocols: A Guide for Practical Application
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. Synthesis of a Representative this compound Derivative
The following is a representative protocol for the synthesis of N-substituted 4-methylbenzamide derivatives, based on established methodologies.[9]
Figure 2: General workflow for the synthesis of this compound derivatives.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a base, for example, triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
B. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
D. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
RNAse Treatment: Treat the cells with RNase A to prevent the staining of RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of biologically active compounds, with a particularly strong portfolio of evidence supporting their anticancer potential. Their ability to inhibit key oncogenic signaling pathways, induce apoptosis, and halt cell proliferation underscores their promise as leads for the development of novel cancer therapeutics.
While the antimicrobial and anti-inflammatory activities of this specific class of compounds are less explored, the existing data on related structures warrant further investigation. A systematic screening of a library of this compound derivatives against a panel of bacterial and fungal strains, as well as in various in vitro and in vivo models of inflammation, could unveil new therapeutic applications.
Future research should also focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent derivatives to enhance their in vivo efficacy and safety profiles. The continued exploration of the structure-activity relationships will be crucial in guiding the design of next-generation this compound-based drugs with improved potency, selectivity, and therapeutic indices.
V. References
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. --INVALID-LINK--
-
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. --INVALID-LINK--
-
PDGFR inhibitors bind to the PDGF receptor and prevent downstream signaling that decreases several processes such as cell proliferation /survival, and collagen and actin formation. ResearchGate. --INVALID-LINK--
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. --INVALID-LINK--
-
PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR. PubMed Central. --INVALID-LINK--
-
PDGFR Inhibitors. Santa Cruz Biotechnology. --INVALID-LINK--
-
Principles of pharmacological inhibition of PDGF signaling. PDGFs can... ResearchGate. --INVALID-LINK--
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. --INVALID-LINK--
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. --INVALID-LINK--
-
4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Europe PMC. --INVALID-LINK--
-
Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. --INVALID-LINK--
-
Synthesis and Antimicrobial Activities of N-(Heteroaryl-substituted)-p-toluenesulphonamides. ResearchGate. --INVALID-LINK--
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. --INVALID-LINK--
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. --INVALID-LINK--
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. --INVALID-LINK--
-
N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents. --INVALID-LINK--
-
Synthesis, Antitumor, Antimicrobial and Anti-Hepatities B Activities of New 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide Chalcone Derivatives. ResearchGate. --INVALID-LINK--
-
Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Technische Universität Dortmund. --INVALID-LINK--
-
Synthesis and Applications of N-Methylbenzamide. ChemicalBook. --INVALID-LINK--
-
PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma. National Institutes of Health. --INVALID-LINK--
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. --INVALID-LINK--
-
N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents. --INVALID-LINK--
-
Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. PubMed. --INVALID-LINK--
-
Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. --INVALID-LINK--
-
Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to. SciSpace. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. --INVALID-LINK--
-
A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities. MDPI. --INVALID-LINK--
-
Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. --INVALID-LINK--
-
Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives. MDPI. --INVALID-LINK--
-
Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. MDPI. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
4'-Methylformanilide: A Cornerstone Precursor in Complex Organic Synthesis
Preamble: Beyond a Simple Building Block
In the landscape of organic synthesis, the true value of a precursor is measured not by its own complexity, but by the intricacy and significance of the molecules it can efficiently generate. 4'-Methylformanilide, also known as N-(p-tolyl)formamide, stands as a testament to this principle. While structurally unassuming, its utility as a versatile and reactive intermediate has cemented its role as a critical starting point in the synthesis of a diverse array of bioactive compounds, ranging from pharmaceuticals to advanced agrochemicals. This guide provides an in-depth exploration of this compound's synthetic utility, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide field-proven protocols for its application. We will delve into its synthesis, its pivotal role in the construction of heterocyclic scaffolds like quinolines and triazoles, and its application in the generation of potent formamidine-based pesticides.
I. Foundational Synthesis of this compound
The efficient and scalable synthesis of this compound is paramount to its widespread application. The most direct and industrially viable method involves the N-formylation of p-toluidine with formic acid. The causality behind this choice of reagents lies in their ready availability, cost-effectiveness, and the straightforward nature of the reaction.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of p-toluidine attacks the carbonyl carbon of formic acid. The key to driving this equilibrium reaction to completion is the removal of the water byproduct.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of N-(p-tolyl)formamide
This protocol is adapted from established procedures for the formylation of anilines.[1][2]
Materials:
-
p-Toluidine
-
Formic acid (85-90%)
-
Toluene
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-toluidine (1.0 eq), formic acid (1.2-2.0 eq), and toluene.[3]
-
Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is critical for driving the reaction to completion.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps.[3]
-
If further purification is necessary, the residue can be purified by recrystallization or short column chromatography.
The use of a Dean-Stark trap is a critical experimental choice that ensures a high yield by continuously removing water, thus shifting the reaction equilibrium towards the product.[3]
II. The Vilsmeier-Haack Reaction: A Gateway to Substituted Quinolines
This compound is a key reagent in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5] However, its utility extends beyond simple formylation. When the acetanilide derivative of p-toluidine (N-(p-tolyl)acetamide) is subjected to Vilsmeier-Haack conditions, a cyclization reaction occurs, providing a direct and efficient route to 2-chloro-3-formylquinolines.[6][7] These quinoline scaffolds are prevalent in a vast number of pharmaceuticals and bioactive molecules.[8][9][10][11]
The reaction mechanism involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, initiating an intramolecular cyclization to form the quinoline ring system.
Caption: Vilsmeier-Haack Quinoline Synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methylquinoline
This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack cyclization of acetanilides.[6][7]
Materials:
-
N-(p-tolyl)acetamide (synthesized from p-toluidine and acetic anhydride)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve N-(p-tolyl)acetamide (1.0 eq) in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (4.0-5.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours. The reaction time is dependent on the specific substrate.[6][7]
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to reveal the formyl group and quenches the reactive reagents.[12]
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as ethyl acetate, to afford the purified 2-chloro-3-formyl-6-methylquinoline.[6]
Data Presentation: Yields of 2-Chloro-3-formylquinolines from Various Acetanilides
| Starting Acetanilide (Substituent) | Reaction Time (hours) | Yield (%) | Reference |
| 4-Methylacetanilide | 4 | 75 | [12] |
| 4-Methoxyacetanilide | 4 | 80 | [12] |
| Acetanilide (unsubstituted) | 8-10 | 60-70 | [12] |
| 4-Chloroacetanilide | 10 | 65 | [12] |
| 2-Methylacetanilide | 4-10 | ~70 | [12] |
| 4-Nitroacetanilide | 12 | 55 | [12] |
The data clearly indicates that electron-donating groups on the acetanilide ring, such as methyl and methoxy, facilitate the reaction, leading to higher yields and shorter reaction times. This is consistent with the electrophilic nature of the Vilsmeier-Haack reaction.
III. Synthesis of Formamidines: Applications in Agrochemicals
This compound is a valuable precursor for the synthesis of N,N'-disubstituted formamidines. These compounds are of significant interest in the agrochemical industry, with several exhibiting potent insecticidal and acaricidal properties.[13][14][15][16] A notable example is Chlordimeform, a formamidine pesticide, whose structure is closely related to derivatives of this compound.[13]
The synthesis of formamidines from this compound typically involves its conversion to an intermediate imidoyl chloride, followed by reaction with an amine.
Caption: General synthesis of formamidines.
IV. Emerging Applications: Synthesis of 1,2,4-Triazoles
The formamide functionality in this compound also provides a synthetic handle for the construction of other important heterocyclic systems, such as 1,2,4-triazoles. These heterocycles are privileged structures in medicinal chemistry, found in a wide range of antifungal, antiviral, and anticancer agents.[17][18][19][20] While various methods exist for triazole synthesis, routes involving formamide derivatives are of growing interest.[19][20][21]
One plausible synthetic route involves the reaction of this compound with a dehydrating agent to form the corresponding isocyanide, which can then undergo cycloaddition reactions. Alternatively, the formamide can be converted to an amidine or a related intermediate, which can then be cyclized with a suitable nitrogen-containing reagent.[19]
Conclusion: An Enduring and Versatile Precursor
This compound exemplifies the power of a well-chosen precursor in streamlining complex synthetic pathways. Its straightforward synthesis and inherent reactivity make it an invaluable tool for researchers and drug development professionals. From the robust and reliable Vilsmeier-Haack synthesis of quinolines to its role in the production of potent agrochemicals and its potential in the synthesis of medicinally relevant triazoles, this compound continues to be a cornerstone of modern organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile molecule in their own research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chemistry, biological activity, and uses of formamidine pesticides. | Semantic Scholar [semanticscholar.org]
- 17. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 20. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. isres.org [isres.org]
Introduction: Situating 4'-Methylformanilide in the Chemical Landscape
An In-depth Technical Guide to the Foundational Chemistry of 4'-Methylformanilide
Prepared by: Gemini, Senior Application Scientist
This compound, known systematically as N-(4-methylphenyl)formamide and often referred to by its historical name p-formotoluidide, is a crystalline organic solid with the chemical formula C₈H₉NO.[1][2] As a simple N-formyl derivative of p-toluidine, its study is rooted in the rich history of aromatic amine chemistry that flourished from the mid-19th century onward. The parent amine, p-toluidine, was first identified in 1845 and quickly became a foundational block for the burgeoning synthetic dye industry.[3][4] Consequently, the exploration of its simple derivatives, such as this compound, was a logical and necessary step for chemists seeking to modulate chemical properties and create new molecular scaffolds.
This guide provides a detailed examination of the early studies on this compound, focusing on the core principles of its synthesis, the logic behind the experimental design, its physicochemical characterization, and its role as a chemical intermediate. For researchers and drug development professionals, understanding this foundational work is not merely an academic exercise; it offers crucial insights into the fundamental reactivity of anilides, the challenges of early process chemistry, and the origins of molecular motifs that may appear in modern complex molecules.
Chapter 1: Early Synthetic Approaches and Mechanistic Rationale
The primary challenge in the synthesis of this compound is the creation of an amide bond between a weakly nucleophilic aromatic amine (p-toluidine) and a simple carboxylic acid (formic acid). Early methods revolved around direct condensation, a reaction governed by an equilibrium that must be actively driven toward the product.
The Formic Acid Dehydration Method: A Classic Approach
One of the most robust and illustrative early methods for preparing this compound is the direct reaction of p-toluidine with formic acid, coupled with the azeotropic removal of water.[3] This approach is elegant in its simplicity and effectively leverages Le Châtelier's principle to achieve high yields.
Causality of Experimental Design: The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group of p-toluidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable amide product. The reaction is reversible, and the presence of water can hydrolyze the amide product back to the starting materials. To overcome this, the reaction is typically conducted in a non-polar, water-immiscible solvent like toluene or benzene. When the mixture is heated to reflux, the solvent forms a low-boiling azeotrope with the water produced during the reaction. This azeotrope distills out of the reaction flask and can be collected in a Dean-Stark apparatus, physically removing water from the system and irreversibly shifting the equilibrium towards the formation of this compound.
Experimental Protocol: Synthesis of this compound via Formic Acid Condensation
This protocol is a representative method adapted from established early synthetic procedures.
Materials:
-
p-Toluidine (C₇H₉N)
-
Formic Acid (CH₂O₂, ~90% aqueous solution)
-
Toluene (C₇H₈)
-
Sodium Bicarbonate (NaHCO₃, 5% aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Charcoal (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator (optional)
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine p-toluidine (1.0 eq), formic acid (~1.1 eq), and toluene (approx. 3-4 mL per gram of p-toluidine).
-
Azeotropic Dehydration: Heat the mixture to a steady reflux with vigorous stirring. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring Reaction Completion: Continue the reflux until no more water collects in the trap (typically 3-6 hours). The reaction can also be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the toluene under reduced pressure using a rotary evaporator, or by simple distillation.
-
Workup and Neutralization: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining formic acid), water, and finally, brine.
-
Drying and Decolorization: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. If the solution is colored, it can be treated with a small amount of activated charcoal and then filtered through a pad of celite.
-
Crystallization and Isolation: Remove the solvent from the dried organic layer under reduced pressure to yield the crude solid product. Recrystallize the crude this compound from a suitable solvent system (e.g., water, ethanol/water, or toluene/hexane) to obtain pure, crystalline product.
-
Final Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.
Visualizing the Process
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of N-formylation of p-toluidine.
Chapter 2: Physicochemical Characterization
Early characterization of a newly synthesized compound relied heavily on its physical properties and, eventually, spectroscopic analysis. For this compound, these data provide a distinct fingerprint for identification and purity assessment.
Core Physicochemical Properties
The fundamental properties of this compound are well-established and would have been the primary identifiers in its early study.
| Property | Value | Source(s) |
| CAS Number | 3085-54-9 | [1][2] |
| Molecular Formula | C₈H₉NO | [1][2] |
| Molecular Weight | 135.16 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [5][6] |
| Melting Point | 51-55 °C | [6] |
| Boiling Point | 293.5 °C (Predicted) | [6] |
| Synonyms | p-Formotoluidide, N-Formyl-p-toluidine, N-(p-Tolyl)formamide | [1][5] |
Spectroscopic Signature
While early chemists relied on melting point and elemental analysis, modern spectroscopic methods provide unambiguous structural confirmation. The data available from resources like the NIST Chemistry WebBook serve as the definitive reference for the compound's identity.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the amide functional group. A strong absorption band appears around 1660-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. Another significant peak, the N-H bending vibration (amide II), is typically observed around 1520-1550 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3250-3300 cm⁻¹.
-
Mass Spectrometry (Electron Ionization): The mass spectrum shows a prominent molecular ion (M⁺) peak at m/z = 135, confirming the molecular weight of the compound.[2] Key fragmentation patterns include the loss of the formyl group (-CHO) leading to a fragment ion corresponding to p-toluidine at m/z = 107.
Chapter 3: Early Applications and Biological Context
While detailed records of specific, large-scale early applications for this compound are sparse, its role can be logically inferred from the industrial and scientific context of the time.
Role as a Chemical Intermediate
The most significant early role for this compound was undoubtedly as a chemical intermediate. Its parent compound, p-toluidine, was a bulk chemical used extensively in the synthesis of azo dyes and pigments.[4] The formylation of p-toluidine to produce this compound serves a critical purpose in synthetic chemistry: protecting the amino group .
The formyl group is a simple and effective protecting group for amines. It deactivates the strong electron-donating and nucleophilic character of the amino group, allowing chemists to perform other reactions on the aromatic ring (such as nitration or halogenation) with greater control and selectivity. Following the desired transformation, the formyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine.
Context in Early Drug Discovery
The history of synthetic pharmaceuticals is deeply intertwined with the chemistry of aniline and its derivatives.[7] The first synthetic analgesics and antipyretics, such as Acetanilide (marketed as Antifebrin), were simple amide derivatives of aniline.[8] These discoveries in the late 1880s spurred widespread investigation into the biological activities of other anilides.
Although there is no direct evidence to suggest this compound itself was developed as a therapeutic agent, its structure fits the general profile of compounds being explored during that era. It is a structural analog of acetanilide, differing by a methyl group on the ring and the lack of a methyl on the acyl group. It is plausible that this compound was synthesized and evaluated as part of these broad exploratory programs, even if it did not emerge as a successful drug candidate. Its synthesis and study were part of the fundamental chemical exploration that ultimately paved the way for more complex and effective pharmaceuticals.
Conclusion
The early studies of this compound provide a clear window into the principles of classical organic synthesis and chemical analysis. The elegant and efficient synthesis via formic acid condensation and azeotropic water removal demonstrates a masterful application of chemical equilibrium principles. The characterization of its physical and spectroscopic properties established a firm identity for a compound that served as a valuable intermediate and protecting group scaffold. While it may not have achieved fame as a standalone industrial product or pharmaceutical, the foundational knowledge gained from the synthesis and manipulation of simple molecules like this compound was an essential step in the broader evolution of organic chemistry, enabling the development of the more complex and functional molecules utilized by researchers today.
References
- 1. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylformanilide [webbook.nist.gov]
- 3. Toluidine - Wikipedia [en.wikipedia.org]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. This compound | 3085-54-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]
- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]
An In-Depth Technical Guide to the Reaction Kinetics of 4'-Methylformanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction kinetics of 4'-Methylformanilide, a key intermediate in various chemical syntheses. This document delves into the fundamental principles and practical methodologies for studying the synthesis, hydrolysis, and thermal decomposition of this compound. By integrating established kinetic theories with field-proven experimental protocols, this guide serves as an essential resource for researchers and professionals engaged in process development, optimization, and safety assessment involving this compound. We will explore the causal relationships behind experimental design, detail self-validating analytical protocols, and provide a robust framework for data interpretation and kinetic modeling.
Introduction: The Significance of this compound in Chemical Synthesis
This compound, also known as N-(4-methylphenyl)formamide, is a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The efficiency, selectivity, and safety of processes involving this intermediate are directly governed by the kinetics of its formation and subsequent reactions. A thorough understanding of its reaction kinetics is therefore not merely an academic exercise but a critical component of robust process development and control.
This guide will address three key areas of this compound reaction kinetics:
-
Synthesis: Primarily focusing on the formylation of p-toluidine.
-
Hydrolysis: Investigating its stability in aqueous environments under various pH conditions.
-
Thermal Decomposition: Assessing its thermal stability and decomposition pathways, which is paramount for safety considerations in manufacturing and storage.
We will emphasize the "why" behind the "how," providing insights into the selection of analytical techniques and the design of kinetic experiments to yield reliable and reproducible data.
Foundational Kinetic Principles
The study of reaction kinetics is underpinned by the determination of the reaction rate and its dependence on various parameters such as concentration, temperature, and catalysts. The rate law, expressed as:
Rate = k[A]m[B]n
where k is the rate constant, [A] and [B] are the concentrations of reactants, and m and n are the reaction orders, is the central equation we seek to determine. The temperature dependence of the rate constant is described by the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter in understanding and controlling reaction rates.
Synthesis of this compound: A Kinetic Perspective
The most common route to this compound is the formylation of p-toluidine. While various formylating agents can be employed, formic acid is a practical and widely used reagent.[1] The reaction can be catalyzed by acids or metals to enhance the reaction rate.[2]
Reaction Mechanism
The formylation of p-toluidine with formic acid proceeds through a nucleophilic acyl substitution mechanism. The overall reaction is:
CH3C6H4NH2 + HCOOH → CH3C6H4NHCHO + H2O
A plausible mechanism involves the initial protonation of the formic acid carbonyl group, making it more electrophilic. The lone pair of the nitrogen atom in p-toluidine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final product, this compound.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol for Kinetic Study of Synthesis
This protocol outlines a method for determining the rate law and activation energy for the formylation of p-toluidine using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Materials:
-
p-Toluidine
-
Formic acid (85% aqueous solution)[1]
-
Toluene (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of p-toluidine and the internal standard in toluene of known concentrations.
-
Reaction Initiation: In an NMR tube, add a known volume of the p-toluidine stock solution. Place the tube in the pre-heated NMR probe and acquire an initial spectrum (t=0).
-
Inject a known amount of formic acid into the NMR tube and immediately start acquiring spectra at regular time intervals.
-
Data Acquisition: Monitor the reaction progress by observing the decrease in the integral of a characteristic p-toluidine proton signal and the increase in the integral of a characteristic this compound proton signal, relative to the constant integral of the internal standard.
-
Temperature Variation: Repeat the experiment at several different temperatures (e.g., 333 K, 343 K, 353 K) to determine the activation energy.
Data Analysis and Expected Results
The concentration of reactants and products at each time point can be calculated from the relative integrals in the 1H NMR spectra. By plotting the concentration of p-toluidine versus time, the order of the reaction with respect to p-toluidine can be determined. A pseudo-first-order approach can be employed by using a large excess of formic acid.
| Parameter | Expected Value/Range |
| Reaction Order (p-toluidine) | 1 |
| Reaction Order (Formic Acid) | 1-2 (depending on catalytic role) |
| Activation Energy (Ea) | 40 - 80 kJ/mol (typical for amide synthesis) |
The rate constants at different temperatures can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy and pre-exponential factor.
Hydrolysis of this compound: Stability Assessment
The hydrolytic stability of this compound is crucial for its application in aqueous environments and for understanding its environmental fate. The hydrolysis can be catalyzed by both acids and bases.
Reaction Mechanism
Under both acidic and basic conditions, the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, leading to p-toluidine and formic acid (or formate).
-
Acid-Catalyzed Hydrolysis (AAC2): The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of p-toluidine yield formic acid.
-
Base-Catalyzed Hydrolysis (BAC2): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The leaving group, the p-toluidine anion, is then expelled. This is typically the rate-determining step.
Caption: Acid and base-catalyzed hydrolysis pathways.
Experimental Protocol for Kinetic Study of Hydrolysis
This protocol utilizes UV-Vis spectrophotometry to monitor the hydrolysis of this compound, taking advantage of the different UV absorbance spectra of the reactant and the p-toluidine product.[5][6]
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 2, 7, 12)
-
Constant temperature UV-Vis spectrophotometer with a multi-cell holder
Procedure:
-
Spectral Analysis: Obtain the UV-Vis spectra of this compound and p-toluidine in the chosen buffer to determine the wavelength of maximum absorbance difference.
-
Reaction Initiation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). In a cuvette, add the buffer solution and place it in the thermostatted cell holder to equilibrate.
-
Inject a small aliquot of the this compound stock solution into the cuvette, mix quickly, and start recording the absorbance at the predetermined wavelength over time.
-
Data Acquisition: Record the absorbance at regular intervals until the reaction is complete.
-
pH and Temperature Variation: Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and activation energy.
Data Analysis and Expected Results
The concentration of this compound at any time 't' can be calculated using the Beer-Lambert law:
At = εanilidecanilide,tl + εaminecamine,tl
where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. Since camine,t = canilide,0 - canilide,t, the equation can be solved for canilide,t.
| Parameter | Expected Observation |
| pH-Rate Profile | U-shaped curve with minimum rate at neutral pH |
| Activation Energy (Ea) | Typically in the range of 60-100 kJ/mol |
Thermal Decomposition of this compound: Safety and Stability
Understanding the thermal decomposition kinetics of this compound is critical for ensuring safe handling, storage, and processing at elevated temperatures. Thermogravimetric Analysis (TGA) is a powerful technique for these studies.[7][8]
Potential Decomposition Pathways
While specific experimental data for this compound is limited, decomposition of anilides can proceed through various pathways, including:
-
Decarbonylation: Elimination of carbon monoxide to form p-toluidine.
-
C-N Bond Cleavage: Homolytic or heterolytic cleavage of the amide bond.
-
Rearrangement Reactions: Intramolecular rearrangements leading to various products.
The exact pathway is dependent on the temperature and the presence of other substances.
Caption: Plausible thermal decomposition pathways for this compound.
Experimental Protocol for TGA Kinetic Study
This protocol describes the use of non-isothermal TGA to determine the kinetic parameters of thermal decomposition.
Materials:
-
This compound sample
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.
-
TGA Program: Heat the sample under a constant flow of inert gas at different linear heating rates (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature where decomposition is complete.
-
Data Acquisition: Record the mass loss as a function of temperature for each heating rate.
Data Analysis and Kinetic Modeling
The TGA data can be analyzed using various model-free (e.g., Flynn-Wall-Ozawa) or model-fitting (e.g., Coats-Redfern) methods to determine the activation energy (Ea), pre-exponential factor (A), and the reaction model that best describes the decomposition process.[8]
| Parameter | Description |
| Onset Decomposition Temperature | Temperature at which significant mass loss begins |
| Activation Energy (Ea) | Energy barrier for the decomposition reaction |
| Reaction Model | Mathematical function describing the solid-state reaction mechanism |
Conclusion
The kinetic study of this compound is essential for the development of safe, efficient, and scalable chemical processes. This guide has provided a comprehensive framework for investigating the synthesis, hydrolysis, and thermal decomposition of this important intermediate. By combining robust experimental protocols with sound theoretical principles, researchers can gain valuable insights into the reactivity and stability of this compound, leading to improved process control and innovation in chemical manufacturing. The methodologies and principles outlined herein are not only applicable to this compound but can also be adapted for the kinetic analysis of a wide range of related compounds.
References
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.uca.edu [faculty.uca.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 4'-Methylformanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Vilsmeier-Haack reaction, with a specific focus on the formylation of 4'-methylformanilide. As a powerful tool in organic synthesis, this reaction offers an efficient pathway to introduce a formyl group onto an aromatic ring, a critical step in the synthesis of numerous pharmaceutical intermediates and other valuable organic compounds. This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols to ensure successful execution in a research and development setting.
Introduction: The Vilsmeier-Haack Reaction - A Versatile Formylation Tool
The Vilsmeier-Haack reaction is a named reaction in organic chemistry that facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The core of this transformation lies in the use of a substituted amide, most commonly N,N-dimethylformamide (DMF), in conjunction with an acid halide, typically phosphorus oxychloride (POCl₃), to generate a highly electrophilic species known as the Vilsmeier reagent.[2][3] This reagent then undergoes an electrophilic aromatic substitution with a suitable substrate, followed by hydrolysis, to yield the corresponding aldehyde.[4]
The reaction's appeal stems from its relatively mild conditions and broad substrate scope, particularly for arenes bearing electron-donating groups, such as anilines and their derivatives.[2] In the context of drug development, the introduction of an aldehyde functionality opens up a plethora of synthetic possibilities for further molecular elaboration, making the Vilsmeier-Haack reaction a cornerstone in the medicinal chemist's toolbox.[1]
The Reaction Mechanism: A Step-by-Step Elucidation
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism:
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[5]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich aromatic ring of the substrate, in this case, this compound, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to the final aldehyde product.[4][6]
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Caption: Workflow of the Vilsmeier-Haack reaction.
Regioselectivity in the Formylation of this compound
The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the position of formylation. The substrate contains two key groups:
-
-NHCHO (Formamido group): This is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.
-
-CH₃ (Methyl group): This is also an ortho-, para-directing and activating group through an inductive effect and hyperconjugation.
In this compound, the methyl group is at the para position relative to the formamido group. The incoming electrophile (the Vilsmeier reagent) will be directed to the positions ortho to the strongly activating formamido group. Therefore, the expected major product is 2-formyl-4'-methylformanilide .
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the Vilsmeier-Haack formylation of this compound.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% | Sigma-Aldrich, Acros |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich, Acros |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
4.2. Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
4.3. Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to the flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise from the dropping funnel to the stirred DMF over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-formyl-4'-methylformanilide.
Diagram of the Experimental Workflow:
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
using 4'-Methylformanilide in heterocyclic synthesis
An In-Depth Guide to the Application of 4'-Methylformanilide in Modern Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound in the synthesis of key heterocyclic scaffolds. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings and practical nuances of employing this versatile reagent, ensuring that protocols are not just followed, but understood.
Introduction: The Strategic Value of this compound
This compound, a simple N-substituted formamide, is a highly effective and widely utilized reagent in organic synthesis, primarily functioning as a precursor to the Vilsmeier reagent.[1] Its utility stems from its ability to act as a stable, solid source for the formyl group (-CHO), a critical functional group that serves as a synthetic handle for constructing complex molecular architectures.
In heterocyclic chemistry, the introduction of a formyl group onto an electron-rich ring system is a pivotal transformation. It opens gateways to a multitude of subsequent reactions, including aldol condensations, Wittig reactions, reductive aminations, and further cyclizations, making it an indispensable tool for molecular diversification. This compound, in conjunction with an activating agent like phosphorus oxychloride (POCl₃), provides a mild and efficient method for these formylation reactions, often under the umbrella of the Vilsmeier-Haack reaction.[2][3][4]
The Vilsmeier-Haack Reaction: A Cornerstone of Formylation Chemistry
The Vilsmeier-Haack (V-H) reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. The key to this reaction is the in-situ generation of a potent electrophile, the Vilsmeier reagent, a substituted chloroiminium ion.[3][4]
Mechanism: Generation of the Vilsmeier Reagent
The reaction begins with the activation of this compound by phosphorus oxychloride (POCl₃). The lone pair of the formamide oxygen attacks the electrophilic phosphorus atom, leading to the formation of an intermediate that readily eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.
Caption: Formation of the Vilsmeier reagent from this compound.
Application in Heterocyclic Synthesis
The generated Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich systems. This selectivity is advantageous for the formylation of common heterocyclic cores like indoles, pyrroles, pyrazoles, and for constructing more complex fused systems like quinolines.[2]
Application Focus 1: Synthesis of Indole-3-carboxaldehyde
The formylation of the indole nucleus is a fundamental transformation in medicinal chemistry. The V-H reaction provides a regioselective method to introduce an aldehyde at the C3 position, which is the most nucleophilic site.
Caption: Vilsmeier-Haack formylation of the indole nucleus.
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol details the synthesis of indole-3-carboxaldehyde, a key intermediate for numerous biologically active compounds.[5]
Materials:
-
Indole
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Sodium acetate
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reagent Preparation: In a dry three-neck flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous DCE (10 mL per gram of indole).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve indole (1.0 eq) in anhydrous DCE and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a solution of sodium acetate (3.0 eq) in water. Stir vigorously for 1 hour.
-
Neutralization and Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography.
Application Focus 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[6][7] While this compound is not a direct reagent in the cyclization step, it is instrumental in preparing the necessary N-formyl-β-arylethylamine precursor. The subsequent cyclization is typically promoted by a dehydrating agent like POCl₃ or P₂O₅.[8][9][10]
Mechanism: Formylation Followed by Cyclization
The process involves two distinct stages:
-
Amide Formation: A β-arylethylamine is first N-formylated. This can be achieved using various formylating agents, with the principle being analogous to the reactivity of this compound.
-
Cyclization: The resulting amide is treated with a dehydrating agent (e.g., POCl₃). The amide oxygen is activated, forming a good leaving group. The electron-rich aromatic ring then attacks the electrophilic iminium-like carbon in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring system.
Caption: Two-stage workflow for Bischler-Napieralski synthesis.
Protocol 2: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
This protocol outlines the synthesis of a key structural motif present in many alkaloids.
Part A: N-Formylation of 2-(3,4-Dimethoxyphenyl)ethylamine
-
In a round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in an excess of ethyl formate (5.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture and remove the excess ethyl formate under reduced pressure to yield the crude N-[2-(3,4-dimethoxyphenyl)ethyl]formamide, which can often be used in the next step without further purification.
Part B: Bischler-Napieralski Cyclization
-
Place the crude formamide from Part A into a round-bottom flask. Add anhydrous toluene or acetonitrile as the solvent.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise.
-
After the addition, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH > 10) by the slow addition of concentrated NaOH or KOH solution while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., toluene or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 6,7-dimethoxy-3,4-dihydroisoquinoline. Purification can be achieved by vacuum distillation or column chromatography.
Application Focus 3: Synthesis of Quinolines
This compound is also implicated in the synthesis of quinolines, particularly in variations of the Vilsmeier-Haack reaction applied to activated anilides, a process sometimes referred to as the Meth-Cohn synthesis.[11] This reaction can convert acylanilides into 2-chloro-3-substituted quinolines, which are versatile intermediates.
Summary of Applications
The following table summarizes the utility of this compound in the synthesis of various heterocyclic systems.
| Heterocycle Class | Reaction Type | Substrate Example | Product Example | Typical Conditions | Yield Range |
| Indoles | Vilsmeier-Haack | Indole | Indole-3-carboxaldehyde | POCl₃, DCE, 0°C to RT | 80-95% |
| Pyrroles | Vilsmeier-Haack | N-Methylpyrrole | N-Methylpyrrole-2-carboxaldehyde | POCl₃, DMF, 0°C to RT | 75-90% |
| Pyrazoles | Vilsmeier-Haack | Substituted Hydrazone | Pyrazole-4-carboxaldehyde | POCl₃, DMF, 0°C to 100°C | 70-85%[2] |
| Quinolines | Meth-Cohn | Acetanilide | 2-Chloro-3-methylquinoline | POCl₃, DMF, Heat | 60-75% |
| Dihydroisoquinolines | Bischler-Napieralski (precursor synthesis) | β-phenylethylamine | 3,4-Dihydroisoquinoline | 1. Formylation 2. POCl₃, Heat | 65-85% (overall) |
Safety and Handling of this compound
As a responsible scientist, adherence to safety protocols is paramount. This compound presents specific hazards that must be managed appropriately.[12]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[14]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[14]
-
Skin and Body Protection: Wear a lab coat.[14]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling dust.[14] If a fume hood is not available, a dust respirator is required.
-
-
Handling: Avoid creating dust.[14] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[14] Wash hands thoroughly after handling.
-
First Aid:
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[13][14]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 4'-Methylformanilide as a Versatile Formylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Formyl Group as a Key Synthetic Handle
The introduction of a formyl group (-CHO) into a molecule is a cornerstone of organic synthesis, providing a versatile entry point for a vast array of chemical transformations. Aldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, participating in reactions such as Wittig olefination, aldol condensation, and reductive amination.[1] Among the various reagents developed for formylation, 4'-Methylformanilide stands out due to its stability, ease of handling, and predictable reactivity in key synthetic strategies. This guide provides an in-depth look at the mechanistic underpinnings and practical application of this compound in two powerful formylation methodologies: the Vilsmeier-Haack reaction for electron-rich arenes and the formylation of organolithium compounds.
Mechanistic Insights: The Dual Reactivity of this compound
This compound's utility as a formylating agent is primarily manifested through two distinct mechanistic pathways, dictated by the choice of reagents and the nature of the substrate.
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
In the presence of an activating agent such as phosphorus oxychloride (POCl₃), this compound is converted into a highly electrophilic species known as the Vilsmeier reagent.[2][3] This reaction is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]
The mechanism proceeds in several stages:
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophile.[2][3]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.[5]
-
Aromatization: A proton is lost, restoring the aromaticity of the ring and forming an iminium ion intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde and N-methyl-p-toluidine.[2][3]
References
Application Notes & Protocols: Synthesis of Aromatic Aldehydes using 4'-Methylformanilide
Introduction: The Strategic Importance of Formylation in Synthesis
The introduction of a formyl group (–CHO) into an aromatic ring is a cornerstone transformation in organic synthesis. Aromatic aldehydes are versatile intermediates, serving as critical precursors for pharmaceuticals, agrochemicals, and specialty materials. Among the various methods available for formylation, the Vilsmeier-Haack reaction stands out for its reliability and broad applicability, particularly for electron-rich aromatic and heteroaromatic systems.[1] While N,N-dimethylformamide (DMF) is a common reagent in this context, substituted formanilides, such as 4'-Methylformanilide, offer distinct advantages in specific applications, influencing reactivity and product profiles.
This guide provides a comprehensive overview of the use of this compound as a formylating agent. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the scope and practical considerations for its application in a research and development setting.
Part 1: The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The power of this compound as a formylating agent is realized through its activation by a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic species known as the Vilsmeier reagent.[2] This process transforms a relatively unreactive amide into a potent tool for aromatic substitution.
1.1 Formation of the Vilsmeier Reagent
The reaction begins with the nucleophilic attack of the carbonyl oxygen of this compound onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield a key intermediate: a substituted chloroiminium ion, the Vilsmeier reagent.[2][3] This salt is the active electrophile in the formylation reaction. The presence of the methyl group on the p-toluidine moiety can subtly influence the stability and reactivity of this reagent compared to those derived from other formamides.
Caption: Formation of the Vilsmeier reagent from this compound.
1.2 Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent in a classic electrophilic aromatic substitution. This step forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding an iminium ion precursor.[2] The final and crucial step is the aqueous workup, during which this iminium ion is readily hydrolyzed to afford the desired aromatic aldehyde and N-methyl-p-toluidine as a byproduct.[2][4]
Caption: General mechanism of Vilsmeier-Haack formylation.
Part 2: Application Notes - Scope and Considerations
2.1 Substrate Scope
The Vilsmeier-Haack reaction is particularly effective for aromatic compounds that are significantly more nucleophilic than benzene.[2] Key substrate classes include:
-
Anilines and Derivatives: Compounds like N,N-dimethylaniline are highly activated and readily undergo formylation, typically at the para position.[5]
-
Phenols and Ethers: Anisole and other phenol ethers are excellent substrates.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Electron-rich PAHs such as anthracene and pyrene are formylated at their most reactive positions (e.g., the 9-position of anthracene).[2][6]
-
Heterocycles: Electron-rich heterocycles like indoles, pyrroles, and furans are readily formylated.
2.2 Causality Behind Experimental Choices
-
Solvent: Anhydrous, non-protic solvents are essential to prevent premature quenching of the POCl₃ and the Vilsmeier reagent. Dichloromethane, 1,2-dichloroethane, or o-dichlorobenzene are common choices.[3][6] The choice often depends on the required reaction temperature.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be controlled, typically by performing the initial addition of POCl₃ at 0 °C.[3] Subsequent formylation may require heating to drive the reaction to completion, depending on the nucleophilicity of the aromatic substrate.
-
Stoichiometry: A slight excess of the formamide and POCl₃ (e.g., 1.1 to 1.5 equivalents relative to the substrate) is often used to ensure complete conversion of the limiting aromatic compound.
-
Workup: The reaction is quenched by pouring it into a large volume of ice water. This hydrolyzes the intermediate iminium salt and any remaining POCl₃. Neutralization, often with a base like sodium bicarbonate or sodium acetate, is critical to precipitate the aldehyde product and manage the acidic conditions.[3][5]
Part 3: Detailed Experimental Protocols
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried before use.
Protocol 1: Formylation of N,N-Dimethylaniline
This protocol provides a representative example for the synthesis of 4-(Dimethylamino)benzaldehyde.[3]
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale/Analysis Method |
| Substrate | N,N-Dimethylaniline | Highly activated aromatic amine. |
| Formylating Agent | This compound | Source of the formyl group. |
| Activating Agent | Phosphorus Oxychloride (POCl₃) | Generates the Vilsmeier reagent. |
| Stoichiometry | Substrate:Formamide:POCl₃ = 1:1.1:1.1 | Slight excess of reagents ensures full substrate conversion. |
| Reaction Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert, aprotic solvent. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reagent formation. |
| Reaction Time | 2-4 hours | Monitored by TLC or LC-MS. |
| Product | 4-(Dimethylamino)benzaldehyde | Confirmed by ¹H NMR, ¹³C NMR, MS. |
| Typical Yield | 75-85% | Gravimetric analysis after purification. |
Methodology:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a precipitate or a thick slurry indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Slowly neutralize the acidic aqueous mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until effervescence ceases and the pH is approximately 7-8.[3][5]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure aldehyde.
-
Caption: Workflow for the Vilsmeier-Haack formylation protocol.
References
Application Notes & Protocols: The Strategic Role of 4'-Methylformanilide in Modern Pharmaceutical Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical determinant of efficiency, scalability, and the ultimate success of a drug candidate's synthesis. 4'-Methylformanilide (also known as N-(p-Tolyl)formamide), a substituted formamide, has emerged as a versatile and powerful building block, particularly for the construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of this compound's applications, focusing on its pivotal role in formylation reactions—most notably the Vilsmeier-Haack reaction—and its subsequent utility in the synthesis pathways of key drug classes, including kinase inhibitors and antiviral agents. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and offer insights into optimizing its use in a research and development setting.
Introduction: Understanding this compound
This compound is a stable, solid organic compound that serves as a key precursor in many organic syntheses.[4][5] Its utility stems from its structure: a formamide group attached to a p-tolyl (4-methylphenyl) ring. This structure makes it an excellent formylating agent, capable of introducing a formyl group (-CHO) onto a substrate, a fundamental transformation in building the molecular complexity required for pharmacologically active molecules.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3085-54-9 | [7][8][9] |
| Molecular Formula | C₈H₉NO | [4][7][9] |
| Molecular Weight | 135.16 g/mol | [4][7][9] |
| Appearance | White to yellow/orange powder or crystal | [4][5][10] |
| Melting Point | 51-55 °C | [4][9][11] |
| Boiling Point | 293.5 ± 19.0 °C (Predicted) | [4][10] |
| Solubility | Soluble in Methanol | [4][10] |
| Flash Point | >230 °F (>110 °C) | [4][9][11] |
The primary reactivity of this compound is harnessed through its activation to form a highly electrophilic species known as the Vilsmeier reagent. This process is central to its most widespread application, the Vilsmeier-Haack reaction.[12][13]
The Vilsmeier-Haack Reaction: A Gateway to Functionalized Aromatics
The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[12][14] The reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
2.1. Mechanism of Action
-
Vilsmeier Reagent Formation: this compound reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form a chloroiminium ion. This highly electrophilic species is the active formylating agent, often referred to as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the carbon of the Vilsmeier reagent. This step requires the substrate to be sufficiently activated; compounds like anilines, phenols, and electron-rich heterocycles are ideal.[12]
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aryl aldehyde or ketone.[12]
The causality behind this reaction's utility is clear: it provides a mild and efficient method to install a reactive aldehyde functional group, which can then be elaborated into a vast array of more complex structures, particularly heterocyclic ring systems prevalent in pharmaceuticals.[13]
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]
- 5. This compound | 3085-54-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4-Methylformanilide [webbook.nist.gov]
- 8. 4-Methylformanilide [webbook.nist.gov]
- 9. 4-METHYLFORMANILIDE | CAS: 3085-54-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. 3085-54-9 CAS MSDS (4-METHYLFORMANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Note: Formylation of Activated Aromatic Compounds Using 4'-Methylformanilide via the Vilsmeier-Haack Reaction
Introduction: The Strategic Advantage of 4'-Methylformanilide in Formylation
The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a critical entry point for the construction of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Among the various methods to achieve this, the Vilsmeier-Haack reaction stands out for its reliability and broad applicability, particularly for electron-rich aromatic and heteroaromatic systems.
Traditionally, the Vilsmeier reagent is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃). While effective, the use of DMF can sometimes lead to purification challenges due to its high boiling point and miscibility with water. This application note details a robust and efficient protocol utilizing this compound as a strategic alternative to DMF. The resulting Vilsmeier reagent, generated in situ, offers distinct advantages, including easier handling and potentially simplified product isolation due to the different physical properties of the resulting byproducts.
This document provides a comprehensive, step-by-step procedure for the formylation of an activated aromatic substrate, explains the underlying reaction mechanism, and discusses critical experimental parameters to ensure successful and reproducible outcomes.
The Vilsmeier-Haack Reaction: Mechanism and the Role of this compound
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. When this compound is used, it reacts with phosphorus oxychloride to generate the corresponding Vilsmeier reagent. This electrophile is then attacked by the electron-rich π-system of the aromatic substrate. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.
The key steps of the mechanism are:
-
Activation: The carbonyl oxygen of this compound attacks the phosphorus center of POCl₃.
-
Reagent Formation: A series of eliminations and rearrangements generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)(C₆H₄-4-CH₃)]⁺.
-
Electrophilic Aromatic Substitution: The activated aromatic substrate attacks the carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to liberate the formyl group.
Caption: Mechanism of the Vilsmeier-Haack reaction using this compound.
Experimental Protocol: Formylation of N,N-Dimethylaniline
This protocol details the formylation of N,N-dimethylaniline, a common activated substrate, as a representative example.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M. Eq. | Amount | Density (g/mL) | Notes |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 | 1.21 g | 0.956 | Substrate, freshly distilled |
| This compound | C₈H₉NO | 135.16 | 1.2 | 1.62 g | - | Formylating Agent |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 | 1.84 g (1.1 mL) | 1.675 | Dehydrating/Activating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL | 1.326 | Anhydrous, reaction solvent |
| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL | - | For workup/neutralization |
| Saturated NaCl (aq) | - | - | - | ~20 mL | - | For workup/washing |
| Anhydrous MgSO₄ | - | - | - | ~2 g | - | Drying agent |
3.2. Reaction Setup and Workflow
Caption: Step-by-step workflow for the formylation of N,N-dimethylaniline.
3.3. Detailed Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.62 g, 12.0 mmol, 1.2 eq.) and anhydrous dichloromethane (10 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. To this stirring suspension, add phosphorus oxychloride (1.1 mL, 12.0 mmol, 1.2 eq.) dropwise via syringe over 10-15 minutes. Caution: The addition is exothermic; maintain the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent should form.
-
Substrate Addition: In a separate vial, dissolve N,N-dimethylaniline (1.21 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold, stirring suspension of the Vilsmeier reagent over 15 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with vigorous stirring.
-
Workup - Neutralization: Once the ice has melted, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is neutral to slightly basic (pH 7-8). Caution: This neutralization is exothermic and will release CO₂ gas; perform this step slowly in a well-ventilated fume hood.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 20 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(dimethylamino)benzaldehyde.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Use dry glassware and syringes.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations involving DCM should be conducted within a fume hood.
-
Quenching and Neutralization: These steps are highly exothermic and involve gas evolution. Perform them slowly and with adequate cooling and ventilation to prevent pressure buildup and splashing.
Conclusion
The use of this compound as a formylating agent in the Vilsmeier-Haack reaction offers a reliable and effective alternative to the more conventional DMF. The protocol outlined in this application note provides a detailed, step-by-step guide for the successful synthesis of formylated aromatic compounds. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently employ this valuable transformation in their synthetic endeavors.
Application Notes and Protocols: 4'-Methylformanilide Synthesis
A Senior Application Scientist's Guide to Reaction Conditions and Solvent Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4'-Methylformanilide
This compound, also known as N-(4-tolyl)formamide or p-formotoluidide, is a crucial chemical intermediate in the synthesis of a wide array of organic compounds.[1][2] Its utility spans from being a key reagent in Vilsmeier-Haack reactions for the preparation of aromatic and heterocyclic aldehydes to its role in the synthesis of isocyanides, formamidines, and various nitrogen-bridged heterocycles.[1] Given its importance, the efficient and selective synthesis of this compound from its precursor, p-toluidine, is a subject of significant interest in both academic and industrial laboratories.
This guide provides an in-depth analysis of the reaction conditions and solvent effects governing the N-formylation of p-toluidine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to empower researchers to optimize this fundamental transformation. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and expected outcomes.
Core Concepts: The Mechanism of N-Formylation
The synthesis of this compound is most commonly achieved through the N-formylation of p-toluidine, typically using formic acid as the formylating agent. The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the formic acid. This forms a tetrahedral intermediate which subsequently dehydrates to yield the final formamide product and water.[3]
Caption: Uncatalyzed N-formylation mechanism.
The reaction is an equilibrium process. The presence of water as a byproduct can drive the reverse reaction (hydrolysis), thus limiting the yield. Consequently, many synthetic strategies are designed to either remove water as it is formed or to use catalysts that significantly accelerate the forward reaction, making the equilibrium less of a concern under practical time scales.
Catalysis, particularly acid catalysis, plays a vital role in enhancing the reaction rate. A proton source or Lewis acid coordinates to the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic p-toluidine.[4][5]
Caption: Activation of the formylating agent by an acid catalyst.
Part I: A Comparative Analysis of Reaction Conditions
The choice of reaction conditions dictates the efficiency, speed, and environmental impact of the synthesis. Modern approaches have evolved from simple thermal methods to highly efficient catalytic and microwave-assisted protocols.
1. Classical Thermal Synthesis (Solvent-Free) The most straightforward method involves heating a mixture of p-toluidine and formic acid.[4] This approach is often favored for its simplicity and for adhering to green chemistry principles by avoiding solvents. However, it can require higher temperatures (80-100 °C) and longer reaction times to reach completion.[4] The reversibility of the reaction remains a key consideration.
2. Catalytic Approaches The introduction of a catalyst can dramatically improve reaction rates and yields, often under milder conditions. A variety of catalysts have been proven effective.
-
Iodine (I₂): Molecular iodine (5 mol%) serves as a remarkably simple, inexpensive, and efficient catalyst for solvent-free N-formylation with formic acid at around 70 °C.[6] The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, thereby activating it for the nucleophilic attack by the amine.[6]
-
Solid Acid Catalysts: Reusable ion exchange resins like Amberlite IR-120[H+] can effectively catalyze the reaction, especially when coupled with microwave irradiation.[4] This approach simplifies product purification, as the catalyst can be removed by simple filtration.
-
Metal Catalysts: Various metal catalysts, including those based on Indium, Manganese, and Copper, have been reported.[1][4] For instance, MnCl₂·4H₂O can catalyze the N-formylation of anilines using oxalic acid as a carbon monoxide surrogate in DMF solvent at 130 °C.[1]
Table 1: Comparison of Selected Catalytic Systems for N-Formylation
| Catalyst System | Formylating Agent | Solvent | Temperature (°C) | Typical Time | Reported Yields | Reference |
| None (Thermal) | Formic Acid | None | 80 - 100 | 2 - 10 h | Good to Excellent | [4] |
| Iodine (I₂) (5 mol%) | Formic Acid | None | 70 | 1 - 2 h | Excellent (up to 94%) | [6] |
| Amberlite IR-120[H+] | Formic Acid | None (MW) | N/A | 60 - 120 s | Excellent | [4] |
| MnCl₂·4H₂O (5 mol%) | Oxalic Acid | DMF | 130 | 20 h | Moderate to Excellent | [1] |
| Melaminetrisulfonic Acid | Formic Acid | None | 60 | 40 - 90 min | Excellent | [4] |
3. Microwave-Assisted Synthesis Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions.[7][8] For the N-formylation of p-toluidine, microwave irradiation under solvent-free conditions can reduce reaction times from hours to mere minutes, often with improved yields compared to conventional heating.[9][10] The rapid, uniform heating provided by microwaves efficiently overcomes the activation energy barrier of the reaction.[9]
Part II: The Critical Role of Solvents
While many modern protocols for this compound synthesis are solvent-free, the choice of solvent remains a critical parameter in other contexts, capable of profoundly influencing reaction outcomes.[11]
1. Solvents for Azeotropic Water Removal To overcome the equilibrium limitation of the reaction between p-toluidine and formic acid, an inert solvent that forms an azeotrope with water can be employed. Toluene and benzene are classic examples.[12] By setting up the reaction with a Dean-Stark apparatus, water is continuously removed from the reaction mixture as it is formed, thereby driving the reaction to completion according to Le Châtelier's principle. This technique is robust and ensures high conversion.
Caption: Workflow for driving equilibrium via azeotropic removal.
2. Solvents as the Reaction Medium When a solvent is necessary, its properties must be carefully considered.
-
Solubility: The primary function of a solvent is to dissolve reactants, allowing them to interact effectively. Poor solubility of p-toluidine or the formylating agent will lead to an incomplete or stalled reaction.[11]
-
Polarity: The transition state of the N-formylation reaction is more polar than the starting materials. A polar solvent can stabilize this transition state, lowering the activation energy and increasing the reaction rate.[11] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are sometimes used, particularly in metal-catalyzed systems.[1][11]
-
Boiling Point: The solvent's boiling point dictates the maximum temperature at which a reaction can be run at atmospheric pressure. If a reaction requires high temperatures, a high-boiling solvent like toluene or DMF is necessary.[11]
Table 2: Properties of Common Solvents and Their Potential Impact
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Potential Application/Impact |
| None | N/A | N/A | N/A | "Green," simple, often used with MW or catalysts. |
| Toluene | 2.4 | 111 | Non-polar | Excellent for azeotropic water removal. |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | Low boiling point, limits reaction temperature.[11] |
| Acetonitrile | 37.5 | 82 | Polar Aprotic | Polar medium, can increase rate.[11] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High-boiling polar medium, used in some catalytic systems.[1][11] |
Part III: Detailed Experimental Protocols
Protocol 1: Solvent-Free, Iodine-Catalyzed Synthesis of this compound
This protocol is based on the highly efficient and environmentally friendly method utilizing molecular iodine as a catalyst.[6]
-
Materials:
-
p-Toluidine (1.0 eq)
-
Formic Acid (88-90%, 2.0 eq)
-
Iodine (I₂) (0.05 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add p-toluidine (e.g., 10.7 g, 100 mmol), formic acid (e.g., 9.6 mL, ~200 mmol), and iodine (e.g., 1.27 g, 5 mmol).
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 70 °C.
-
Stir the mixture vigorously. The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated NaHCO₃ solution (2 x 50 mL) to neutralize excess formic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain pure this compound as a white to off-white solid.
-
-
Expected Outcome: Yields are typically in the range of 90-95%. The melting point of pure this compound is 51-55 °C.[13]
Protocol 2: Synthesis using Azeotropic Water Removal with Toluene
This protocol is an adaptation of a classic method for driving the formylation to completion.[12]
-
Materials:
-
p-Toluidine (1.0 eq)
-
Formic Acid (90%, 1.1 eq)
-
Toluene
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Set up a three-neck flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with p-toluidine (e.g., 21.4 g, 200 mmol), formic acid (e.g., 8.4 mL, ~220 mmol), and toluene (150 mL).
-
Heat the mixture to reflux using a heating mantle.
-
Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water is ~3.6 mL.
-
Once the reaction is complete, allow the apparatus to cool to room temperature.
-
Transfer the toluene solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization as described in Protocol 1.
-
-
Expected Outcome: This method typically provides near-quantitative conversion, with final yields after purification being excellent (>95%).
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Equilibrium not overcome. | Increase reaction time/temperature. For equilibrium reactions, switch to an azeotropic removal protocol (Protocol 2). For catalytic reactions, ensure the catalyst is active. |
| Low Yield | Reagents not fully soluble (if using a solvent).[11] Product loss during work-up. | Choose a more suitable solvent where all components are soluble. Optimize the extraction and recrystallization steps. |
| Formation of Side Products | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature. Consider using a milder, catalytic method (e.g., iodine catalysis) that allows for lower temperatures. |
| Reaction Stalls | Water byproduct inhibiting the reaction (in non-azeotropic methods). | Switch to a solvent-free microwave protocol or use the Dean-Stark method (Protocol 2) to remove water. |
Conclusion
The synthesis of this compound from p-toluidine is a versatile and fundamental transformation with multiple effective protocols. For laboratory-scale synthesis focused on efficiency and sustainability, the solvent-free methods, particularly those enhanced by iodine catalysis or microwave irradiation, offer significant advantages in terms of speed, simplicity, and reduced waste. For larger-scale operations or when near-quantitative conversion is paramount, the classic approach of azeotropic water removal remains a highly reliable and robust option. By understanding the underlying mechanisms and the profound effects of reaction conditions and solvent choice, researchers can select and optimize the ideal method to meet their specific synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments - Chemistry-Didactics-Ecology-Metrology - Tom R. 27, NR 1-2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 4-METHYLFORMANILIDE | 3085-54-9 [amp.chemicalbook.com]
Application Notes & Protocols: The Strategic Role of 4'-Methylformanilide in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4'-Methylformanilide's application as a pivotal intermediate in the synthesis of contemporary agrochemicals. Moving beyond a simple recitation of facts, this document elucidates the chemical principles, reaction mechanisms, and practical laboratory protocols that underscore its significance. Our focus is to equip researchers with the foundational knowledge and actionable procedures necessary for the successful synthesis and development of next-generation crop protection agents.
Introduction: this compound as a High-Value Synthetic Building Block
This compound, also known as N-(p-tolyl)formamide, is an organic compound with the chemical formula CH₃C₆H₄NHCHO. Structurally, it is a formamide derivative of p-toluidine. While seemingly a simple molecule, its true value in industrial and research chemistry lies in its role as a versatile synthon, particularly in the agrochemical sector. Its utility stems from the reactivity of the formyl group, which can be readily transformed to introduce the formamidine moiety—a critical pharmacophore in a range of pesticides.
The primary application of this compound in agrochemistry is as a precursor for the synthesis of formamidine insecticides and acaricides. These compounds function by acting as agonists of octopamine receptors in insects and mites, leading to neuronal hyperexcitation and eventual death. The structural backbone provided by this compound is often crucial for the molecule's ability to effectively bind to and activate these receptors.
The Chemical Rationale: Why this compound is a Preferred Intermediate
The selection of this compound as a starting material is a deliberate choice rooted in its chemical reactivity and synthetic efficiency. The core of its utility is the Vilsmeier-Haack reaction, or a related transformation, which activates the formyl group, making it susceptible to nucleophilic attack by an amine. This reaction provides a direct and high-yielding pathway to the formation of N,N'-disubstituted formamidines.
Key Mechanistic Advantages:
-
Activation of the Formyl Group: The formyl proton is not acidic, and the carbonyl carbon is not sufficiently electrophilic for direct reaction with many amines. The use of activating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl group of the enol form into a good leaving group, generating a highly electrophilic Vilsmeier reagent intermediate.
-
Versatility in Amine Addition: Once the Vilsmeier intermediate is formed, it can react with a wide variety of primary and secondary amines. This modularity allows for the synthesis of a diverse library of formamidine derivatives, enabling the fine-tuning of biological activity and physicochemical properties.
-
Favorable Reaction Kinetics: The Vilsmeier-Haack reaction is typically fast and can be carried out under relatively mild conditions, making it suitable for large-scale industrial production.
Below is a generalized workflow for the synthesis of a formamidine pesticide using this compound as a starting material.
Caption: Generalized workflow for formamidine pesticide synthesis.
Case Study: Synthesis of Chlordimeform
Chlordimeform is a prominent example of a formamidine acaricide/insecticide synthesized from this compound. Although its use has been restricted in some countries due to toxicological concerns, its synthesis remains a classic illustration of the principles discussed.
Synthetic Pathway Overview
The synthesis of Chlordimeform from this compound proceeds via a two-step process:
-
Activation: this compound is reacted with an activating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier intermediate.
-
Coupling: The intermediate is then reacted with 4-chloro-2-methylaniline to yield Chlordimeform.
The overall reaction is depicted below:
Caption: Synthesis of Chlordimeform from this compound.
Detailed Laboratory Protocol for Chlordimeform Synthesis
This protocol is provided for educational and research purposes only. Chlordimeform is a hazardous substance and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 135.16 | 13.52 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15.33 g (9.2 mL) | 0.10 |
| 4-chloro-2-methylaniline | 141.59 | 14.16 g | 0.10 |
| Toluene | - | 200 mL | - |
| 30% Sodium hydroxide solution | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve 13.52 g (0.10 mol) of this compound in 100 mL of anhydrous toluene.
-
Formation of the Vilsmeier Intermediate: Cool the solution to 0-5 °C in an ice bath. Slowly add 15.33 g (0.10 mol) of phosphorus oxychloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Amine Coupling: In a separate beaker, dissolve 14.16 g (0.10 mol) of 4-chloro-2-methylaniline in 100 mL of anhydrous toluene. Add this solution to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Completion: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 g of crushed ice. Basify the aqueous layer to a pH of >10 with a 30% sodium hydroxide solution while stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of toluene.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Chlordimeform can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 32 °C |
| ¹H NMR (CDCl₃) | Consistent with the structure of Chlordimeform |
| Mass Spec (EI) | m/z = 256 (M⁺) |
Safety and Handling of this compound
As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is paramount.
-
This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. It is recommended to handle it in a well-ventilated area with appropriate PPE, including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Must be handled in a fume hood with extreme care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.
-
Chlordimeform (Product): Toxic if swallowed or in contact with skin. Suspected of causing cancer.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound has established itself as a cornerstone intermediate in the synthesis of formamidine-based agrochemicals. Its favorable reactivity profile, coupled with the efficiency of the Vilsmeier-Haack reaction, provides a robust and scalable platform for the production of these important crop protection agents. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and development of new agrochemical entities. A comprehensive understanding of the chemistry of this compound and its derivatives will undoubtedly continue to fuel innovation in this vital field.
Application Notes and Protocols: A Comprehensive Guide to the Preparation of Vilsmeier Reagent from 4'-Methylformanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the Vilsmeier reagent, focusing on its synthesis from 4'-Methylformanilide and phosphorus oxychloride. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, discuss safety considerations, and explore the applications of this versatile formylating agent in organic synthesis.
Introduction: The Vilsmeier Reagent and Its Significance
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto a substrate, yielding aldehydes that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3] The key to this transformation is the Vilsmeier reagent, an electrophilic iminium salt, traditionally generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]
While the DMF-derived Vilsmeier reagent is widely used, analogues can be generated from other formamides, such as this compound.[6][7] The use of substituted formanilides can influence the reactivity and steric bulk of the resulting iminium salt, potentially offering advantages in certain synthetic applications.[8] This guide will provide a comprehensive overview of the preparation and application of the Vilsmeier reagent derived from this compound.
The Heart of the Reaction: Mechanism of Vilsmeier Reagent Formation
The formation of the Vilsmeier reagent from this compound and phosphorus oxychloride proceeds through a nucleophilic attack of the formamide oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate a highly reactive chloroiminium ion, the active Vilsmeier reagent.[4][5]
The overall process can be visualized as follows:
Caption: Formation of the Vilsmeier reagent from this compound.
Safety First: Handling of Reagents
A thorough understanding and strict adherence to safety protocols are paramount when working with the reagents involved in the preparation of the Vilsmeier reagent.
3.1. This compound
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] May cause skin and eye irritation.
-
Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.
3.2. Phosphorus Oxychloride (POCl₃)
-
Hazards: Highly corrosive and toxic.[1] Reacts violently with water, releasing toxic and corrosive fumes.[1] Causes severe skin and eye burns.[1]
-
Precautions: Handle exclusively in a chemical fume hood.[1] Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[1] Ensure a supply of appropriate fire extinguishing material (e.g., dry chemical powder) is readily available.[1] Keep away from water and moisture.[1]
| Reagent | GHS Hazard Statements | Key Precautions |
| This compound | H302, H312, H332 | Use in a fume hood, wear PPE, avoid dust generation.[9][10] |
| Phosphorus Oxychloride | H314, H330, H302, EUH014 | Handle only in a fume hood, wear extensive PPE, avoid contact with water.[1] |
Experimental Protocol: Preparation of Vilsmeier Reagent from this compound
This protocol details the in situ generation of the Vilsmeier reagent from this compound and its subsequent use in a representative formylation reaction.
4.1. Materials and Equipment
-
This compound (solid, white)[9]
-
Phosphorus oxychloride (liquid, colorless to pale yellow)[1]
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Electron-rich aromatic substrate for formylation
-
Ice bath
-
Magnetic stirrer and stir bar
-
Two- or three-necked round-bottom flask
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with calcium chloride)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns, etc.)
4.2. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Place the flask in an ice bath.
-
Addition of Formanilide and Solvent: To the flask, add this compound (1.0 equivalent) and the anhydrous solvent. Stir the mixture until the formanilide is fully dissolved.
-
Slow Addition of POCl₃: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent, which may appear as a precipitate.
-
Reagent Formation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[11]
-
Addition of Aromatic Substrate: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the Vilsmeier reagent suspension.
-
Reaction: After the addition of the substrate, remove the ice bath and allow the reaction to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze the intermediate iminium salt to the desired aldehyde and quench any remaining Vilsmeier reagent.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Characterization of the Vilsmeier Reagent
While the Vilsmeier reagent is typically generated and used in situ, its formation can be monitored by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. Predicted ¹H NMR Data
The ¹H NMR spectrum of the Vilsmeier reagent derived from this compound is expected to show characteristic shifts for the protons of the methyl group on the aromatic ring, the aromatic protons, and the proton of the iminium moiety.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (on aromatic ring) | 2.2 - 2.4 | Singlet |
| Aromatic protons | 7.0 - 7.5 | Multiplet |
| N=CH⁺ (iminium proton) | ~11.0 | Singlet |
Note: Predicted values are based on the known spectra of similar compounds and may vary depending on the solvent and counter-ion. The ¹H NMR spectrum for the starting material, this compound, is well-documented.[12]
Applications in Organic Synthesis
The Vilsmeier reagent prepared from this compound is a versatile tool for various chemical transformations beyond simple formylation.
-
Formylation of Activated Aromatics: The primary application is the introduction of a formyl group onto electron-rich aromatic rings such as phenols, anilines, and their derivatives.[1][2]
-
Synthesis of Heterocycles: The Vilsmeier reagent can be employed in the synthesis of a wide range of heterocyclic compounds, including quinolines and pyrroles.[13]
-
Chlorination and Dehydration: Under certain conditions, the Vilsmeier reagent can act as a chlorinating or dehydrating agent.[14]
-
Ring Annulation Reactions: It can participate in reactions that lead to the formation of new rings fused to existing molecular scaffolds.[14]
Conclusion
The preparation of the Vilsmeier reagent from this compound offers a valuable alternative to the conventional DMF-based approach. By understanding the reaction mechanism, adhering to strict safety protocols, and following a well-defined experimental procedure, researchers can effectively utilize this reagent for a variety of synthetic transformations. The ability to modify the structure of the formamide precursor provides an additional layer of control over the reactivity and steric properties of the Vilsmeier reagent, expanding its utility in the synthesis of complex organic molecules.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104262253A - Formylation method - Google Patents [patents.google.com]
- 8. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ | Semantic Scholar [semanticscholar.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. 4-METHYLFORMANILIDE(3085-54-9) 1H NMR [m.chemicalbook.com]
- 13. Vilsmeier haack rxn | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4'-Methylformanilide Reactions
Welcome to the technical support center for reactions involving 4'-Methylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and experimental challenges. The following information is structured in a question-and-answer format to directly address issues encountered in the laboratory.
Part 1: Frequently Asked Questions - Starting Material Integrity
Before initiating any reaction, ensuring the quality and stability of this compound is paramount. Impurities in the starting material are a primary source of unexpected side products.
Q1: My this compound has a yellowish tint and a slight amine-like odor. Is it still usable?
A1: A yellowish tint and an amine odor are indicators of degradation. This compound can hydrolyze over time, especially in the presence of moisture, breaking down into its precursors: p-toluidine and formic acid.[1][2] p-Toluidine is prone to air oxidation, which can form colored impurities.
Causality & Impact: The presence of free p-toluidine is particularly problematic in Vilsmeier-Haack reactions. As a primary amine, it is highly reactive towards the Vilsmeier reagent, consuming the electrophile and reducing the yield of the desired product. This side reaction can also lead to the formation of complex, colored byproducts that complicate purification.
Recommended Action:
-
Purity Check: Run a quick purity check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a pure standard if available.
-
Recrystallization: If significant impurity is detected, recrystallize the this compound from a suitable solvent system (e.g., toluene or ethanol/water) to remove the more soluble p-toluidine and other degradation products.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis and oxidation.
Q2: I'm preparing this compound from p-toluidine and formic acid. What are the potential side reactions I should be aware of?
A2: The formylation of p-toluidine is a dehydration reaction. The primary challenge is ensuring the complete removal of water to drive the reaction to completion.
Causality & Impact: Failure to remove water effectively results in an equilibrium mixture containing unreacted starting materials and the desired product.[3] Additionally, if the reaction is heated too strongly or for too long in the absence of a water-trapping mechanism, side reactions like decarbonylation or the formation of polymeric materials can occur, though this is less common under standard formylation conditions. Using a solvent like toluene or benzene allows for the azeotropic removal of water, which significantly improves yield and minimizes side reactions.[4]
Recommended Protocol (Azeotropic Removal of Water):
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-toluidine (1.0 equiv.), formic acid (1.1-1.2 equiv.), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The crude this compound can then be purified by distillation or recrystallization.[4]
Part 2: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. This compound, in combination with a halogenating agent like phosphorus oxychloride (POCl₃), can be used to generate a Vilsmeier reagent for this purpose.[5] However, various side products can arise.
Q3: I'm attempting to formylate an activated aromatic substrate and I'm observing di-formylation. How can I improve the selectivity for the mono-formylated product?
A3: Di-formylation is a common side reaction when the aromatic substrate is highly activated (e.g., phenols, anilines, or activated heterocycles) and has multiple available sites for electrophilic attack.[6]
Causality & Impact: The Vilsmeier reagent is a potent electrophile.[7] Once the first formyl group is added, it deactivates the ring, but if the substrate is sufficiently nucleophilic, a second formylation can still occur, leading to a mixture of products that can be difficult to separate.
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Reduce the amount of Vilsmeier reagent (POCl₃ and this compound) to 1.05 - 1.2 equivalents relative to the substrate. | Minimizes the excess electrophile available for a second reaction after the initial formylation is complete.[6] |
| Temperature | Maintain a low reaction temperature (e.g., 0°C to room temperature). Avoid excessive heating. | Electrophilic aromatic substitutions are kinetically controlled. Lower temperatures reduce the reaction rate, favoring the more reactive mono-formylation pathway over the less favorable di-formylation.[8] |
| Reaction Time | Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed. | Prolonged reaction times increase the probability of side reactions, including di-formylation.[6] |
| Order of Addition | Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at low temperature. | This ensures the substrate is never in high concentration relative to the reagent, which can help control the reaction.[9] |
Q4: My reaction mixture turned into a dark, tar-like substance with very low yield of the desired aldehyde. What happened?
A4: The formation of dark, polymeric, or tar-like substances is often a result of substrate decomposition or polymerization under the reaction conditions.
Causality & Impact:
-
Substrate Instability: Some electron-rich substrates are sensitive to the acidic and potentially harsh conditions of the Vilsmeier-Haack reaction, leading to polymerization or decomposition.[6]
-
Excessive Heat: Overheating the reaction can accelerate decomposition pathways. An excessive increase in temperature during the neutralization step can also lead to the formation of colored dyestuffs.[10]
-
Reagent Quality: The use of old or wet N,N-dimethylformamide (DMF) or, by analogy, an impure formanilide is a known issue. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and catalyze side reactions.[11]
Recommended Action:
-
Protect Sensitive Groups: If your substrate contains sensitive functional groups (e.g., certain amines or hydroxyls), consider using protecting groups before performing the Vilsmeier-Haack reaction.[8]
-
Control Temperature: Ensure rigorous temperature control throughout the reaction and especially during the workup. The hydrolysis of the intermediate and neutralization of excess acid is highly exothermic.[12] Perform this step in an ice bath.
-
Use High-Purity Reagents: Always use fresh, anhydrous reagents.[9]
Workflow & Mechanism Visualization
Caption: Troubleshooting guide for low yield in Vilsmeier-Haack reactions.
Part 3: Troubleshooting the Bischler-Napieralski Reaction
While this compound itself is not the direct substrate for the Bischler-Napieralski reaction, it is structurally related to the N-acyl-β-arylethylamides that are. Understanding the side products in this reaction is crucial for medicinal chemists synthesizing isoquinoline scaffolds. The reaction cyclizes these amides to form 3,4-dihydroisoquinolines using a dehydrating agent like POCl₃.[13][14][15]
Q5: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like byproduct instead of the desired dihydroisoquinoline. Why is this happening?
A5: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization and proceeds through a retro-Ritter type mechanism.[13][15]
Causality & Impact: The reaction proceeds through a nitrilium ion intermediate.[14][16] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the product or it can fragment. If the β-carbon has a proton that can be eliminated, the nitrilium ion can break down to form a stable, conjugated styrene and a nitrile. This pathway is particularly favored if the resulting styrene is highly conjugated.[13]
Caption: Competing pathways in the Bischler-Napieralski reaction.
Recommended Action:
-
Use Nitrile as a Solvent: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the reaction solvent. According to Le Châtelier's principle, this high concentration of nitrile shifts the equilibrium away from the fragmentation pathway and back towards the reactive nitrilium ion intermediate, favoring cyclization.[13][15]
-
Milder Reagents: In some cases, harsher reagents and higher temperatures favor elimination. Consider alternative, milder cyclodehydration agents. For example, using oxalyl chloride can generate an N-acyliminium intermediate that avoids the formation of the nitrilium salt altogether, thus preventing the retro-Ritter pathway.[13][15]
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. chemiis.com [chemiis.com]
- 3. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the N-Formylation of 4-Methylaniline to Yield 4'-Methylformanilide
Welcome to the technical support guide for the synthesis of 4'-Methylformanilide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and enhance reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The synthesis of this compound involves the N-formylation of 4-methylaniline (p-toluidine). The most common and practical methods use a formyl group source to acylate the amine. Key approaches include:
-
Direct Formylation with Formic Acid: This is a straightforward method involving heating 4-methylaniline with formic acid. The reaction is a dehydration-condensation, and yields can be significantly improved by removing the water byproduct, often azeotropically with a solvent like toluene using a Dean-Stark trap.[1][2][3]
-
Catalytic Formylation with Formic Acid: To increase reaction rates and yields under milder conditions, various catalysts can be employed. These include Lewis acids (e.g., ZnO, ZnCl₂), iodine, and solid acid resins like Amberlite IR-120.[1][4] These catalysts activate the formic acid, making it a more potent formylating agent.
-
Formylation with Other Reagents: Other formylating agents like ammonium formate or acetic formic anhydride can be used, though they may present challenges such as moisture sensitivity or the need for strictly anhydrous conditions.[1][3][5]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this formylation are typically traced back to a few key factors:
-
Incomplete Reaction: The equilibrium of the reaction may not favor the product. This is often due to the presence of water, a byproduct of the condensation between the amine and formic acid.[1]
-
Suboptimal Reagent Stoichiometry: The ratio of 4-methylaniline to the formylating agent is critical. An incorrect ratio can lead to incomplete conversion or the formation of side products.[6]
-
Inappropriate Reaction Temperature: The reaction requires sufficient heat to proceed, but excessive temperatures can cause degradation of the starting material or product. Optimal temperatures are typically in the range of 60-110°C, depending on the specific method.[1][6]
-
Ineffective Catalysis: If using a catalyst, it may be inactive or used in an insufficient amount. Some catalysts can also be poisoned by impurities.
Q3: What are the typical side products I should look for?
While this reaction is generally clean, potential side products can include unreacted starting material (4-methylaniline) and degradation products if the reaction is overheated. Unlike C-formylation reactions on an aromatic ring, N-formylation of a primary amine like 4-methylaniline does not typically lead to multiple formylation products on the nitrogen atom.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the more polar product, this compound, from the less polar starting material, 4-methylaniline. The disappearance of the starting material spot is a reliable indicator of reaction completion.
Troubleshooting Guide: From Low Yields to Pure Product
This section provides in-depth solutions to specific experimental problems.
Problem: Low or No Conversion of 4-Methylaniline
Q: I've run the reaction for several hours, but TLC analysis shows mostly unreacted starting material. What's wrong?
This is a classic issue of reaction inefficiency. Let's diagnose the potential causes and solutions.
-
Potential Cause 1: Water is inhibiting the reaction.
-
Scientific Rationale: The direct formylation of an amine with formic acid is a reversible condensation reaction that produces water.[1] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants, preventing full conversion.
-
Solution: Implement a strategy to remove water as it forms. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or xylene.[2][3] As the solvent refluxes, it carries water over into the trap, physically removing it from the reaction and driving the equilibrium towards the product. For solvent-free methods, using a slight excess of formic acid can help, but water removal remains the most robust solution.[6]
-
-
Potential Cause 2: Suboptimal reaction conditions.
-
Scientific Rationale: Reaction kinetics are highly dependent on temperature and reactant concentration. The rate of formylation may be too slow if the temperature is too low.
-
Solution: Ensure the correct temperature is maintained. For reactions in toluene, refluxing (approx. 110°C) is standard.[2] For solvent-free conditions, temperatures around 60-80°C are often optimal.[6] Also, verify the stoichiometry. A common starting point is using 1.2 to 2.0 equivalents of formic acid per equivalent of amine.[3]
-
-
Potential Cause 3: Ineffective catalysis (if applicable).
-
Scientific Rationale: Catalysts like iodine or zinc oxide function by activating the carbonyl carbon of formic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine.[1][4] If the catalyst is old, hydrated, or used in insufficient quantity, this activation will be inefficient.
-
Solution:
-
Problem: Difficulty in Product Isolation and Purification
Q: The reaction seems complete by TLC, but I'm struggling to get a pure product after workup. What can I do?
Purification challenges often arise from the physical properties of the product and residual reagents.
-
Potential Cause 1: Residual formic acid complicates extraction.
-
Scientific Rationale: Formic acid is acidic and will be present in both the organic and aqueous layers during a standard workup. It can also protonate the product, affecting its solubility.
-
Solution: After the reaction, perform a basic wash. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the excess formic acid, converting it to sodium formate, which is highly water-soluble and will be removed in the aqueous layer.
-
-
Potential Cause 2: The product is difficult to crystallize or purify by chromatography.
-
Scientific Rationale: this compound is a solid at room temperature, but impurities can inhibit crystallization, resulting in an oil. In chromatography, it may co-elute with closely related impurities if the solvent system is not optimized.
-
Solution:
-
Purification: After an appropriate aqueous workup and drying of the organic layer, the solvent can be removed under reduced pressure. The crude product is often of high purity.[3]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., water, or toluene/hexane) can yield highly pure crystalline material.
-
Column Chromatography: For stubborn impurities, silica gel chromatography is effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
-
-
Visualizing the Path to Success
Workflow & Troubleshooting Diagrams
A logical workflow and a decision-making tree for troubleshooting are essential for reproducible success.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in formylation reactions.
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis using Azeotropic Water Removal
This protocol is a robust method adapted from established procedures, reliably providing high yields.[2][3]
Materials:
-
4-methylaniline (p-toluidine)
-
Formic acid (85-90%)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, condenser
Procedure:
-
In a 500 mL round-bottom flask, combine 4-methylaniline (e.g., 0.2 mol, 21.4 g) and toluene (250 mL).
-
Add formic acid (e.g., 0.24 mol, 11.0 g, 1.2 equiv).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
The product is often obtained as a solid of sufficient purity (typically >95% yield). If necessary, recrystallize from a suitable solvent.
Protocol 2: Efficient Iodine-Catalyzed Solvent-Free Synthesis
This method is an environmentally friendly alternative that avoids bulk solvents and provides excellent yields.[1][4]
Materials:
-
4-methylaniline (p-toluidine)
-
Formic acid (98-100%)
-
Iodine (I₂)
-
Round-bottom flask, condenser
Procedure:
-
To a round-bottom flask, add 4-methylaniline (e.g., 10 mmol, 1.07 g).
-
Add formic acid (e.g., 20 mmol, 0.92 g, 2 equiv).
-
Add iodine (0.5 mmol, 127 mg, 5 mol%).
-
Fit the flask with a condenser and heat the mixture in an oil bath at 70°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the solution with saturated sodium thiosulfate solution (Na₂S₂O₃) to remove iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to afford the pure product.
Data Summary: Comparison of Methods
| Method | Formylating Agent | Catalyst | Solvent | Temp. (°C) | Typical Yield | Key Advantages |
| Azeotropic | Formic Acid | None | Toluene | ~110 | >95% | Highly reliable, drives reaction to completion.[2][3] |
| Solvent-Free | Formic Acid | None | None | 60-80 | 90-98% | Green, no solvent waste, simple setup.[6] |
| Iodine-Catalyzed | Formic Acid | 5 mol% I₂ | None | 70 | >95% | Fast, efficient, mild conditions, low catalyst loading.[1][4] |
| ZnO-Catalyzed | Formic Acid | 50 mol% ZnO | None | 70 | >90% | Uses an inexpensive, reusable catalyst.[1] |
References
Vilsmeier-Haack Reaction with 4'-Methylformanilide: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction, with a specialized focus on the use of 4'-Methylformanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful formylation reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth technical insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the Vilsmeier-Haack reaction, particularly in the context of using N-arylformanilides like this compound.
Q1: What is the Vilsmeier-Haack reaction and why is it used?
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide and an acid chloride, most commonly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reaction is widely employed in organic synthesis to create aryl aldehydes, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.[1][3]
Q2: How does this compound function in this reaction?
In the context of the Vilsmeier-Haack reaction, this compound serves as the formylating agent precursor when reacted with an activating agent like phosphorus oxychloride (POCl₃). The reaction between this compound and POCl₃ generates a specific Vilsmeier reagent, a substituted chloroiminium ion, which then acts as the electrophile.[4][5] This is a classic application of the reaction, first reported by Vilsmeier and Haack themselves.[4]
Q3: What is the fundamental mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The substituted amide (in this case, this compound) reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophile known as the Vilsmeier reagent.[4][6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[7][8]
-
Hydrolysis: During aqueous work-up, this iminium intermediate is hydrolyzed to yield the final aryl aldehyde.[4][7]
Caption: General mechanism of the Vilsmeier-Haack reaction.
Section 2: Troubleshooting Common Issues
This section provides a detailed, question-and-answer-based guide to troubleshooting specific problems you might encounter during the Vilsmeier-Haack reaction with this compound.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is giving a very low yield or has failed completely. What are the likely causes and how can I rectify this?
A low or non-existent yield is a frequent challenge and can be traced back to several critical factors. A systematic approach to troubleshooting is essential.
Potential Cause 1: Reagent Quality and Stoichiometry
The success of the reaction is highly dependent on the quality and correct ratio of your reagents.
-
Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture.[3] Any water in your this compound, POCl₃, or solvent will quench the reagent, leading to a significant drop in yield.
-
Reagent Purity: The purity of both this compound and POCl₃ is paramount. Old or improperly stored reagents can lead to side reactions and reduced efficacy. For instance, decomposed DMF can form dimethylamine, which can react with the Vilsmeier reagent.[9]
-
Incorrect Stoichiometry: The molar ratio of the substrate, this compound, and POCl₃ can dramatically affect the outcome.[3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use freshly distilled or new, sealed bottles of POCl₃ and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: If possible, purify this compound by recrystallization. Use a fresh, unopened bottle of POCl₃.
-
Optimize Stoichiometry: A common starting point is to use 1.5 equivalents of the Vilsmeier reagent relative to your aromatic substrate.[10] You may need to adjust this based on the reactivity of your substrate.
Potential Cause 2: Substrate Reactivity
The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[10][11]
-
Deactivated Substrates: If your aromatic substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be significantly slower or may not proceed under standard conditions.[12]
Troubleshooting Protocol:
-
Assess Substrate Electronics: Confirm that your substrate is sufficiently activated with electron-donating groups (e.g., -OCH₃, -NR₂, alkyl groups).
-
Modify Reaction Conditions for Less Reactive Substrates: For moderately deactivated substrates, you may need to use more forcing conditions, such as higher temperatures and longer reaction times.[10][12]
Potential Cause 3: Inadequate Reaction Conditions
-
Temperature: The optimal reaction temperature is highly substrate-dependent.[3]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.[10]
Troubleshooting Protocol:
-
Optimize Temperature: For highly reactive substrates, the reaction may proceed well at 0°C to room temperature. For less reactive substrates, heating may be necessary, with temperatures ranging from 60°C to 90°C.[12]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of the starting material. Reactions can take anywhere from a few hours to overnight.[12]
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing a complex mixture of products, or my final product is highly colored. What are the common side reactions, and how can I minimize them?
The formation of side products can complicate purification and significantly reduce the yield of your desired aldehyde.
Potential Cause 1: Over-reaction or Di-formylation
For highly activated aromatic rings, there is a risk of di-formylation or other side reactions.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess should be avoided.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and minimize over-reaction.[10]
Potential Cause 2: Reaction with Nucleophilic Functional Groups
If your substrate contains nucleophilic functional groups (e.g., -OH, -NH₂), they can react with the Vilsmeier reagent.
Troubleshooting Protocol:
-
Protecting Groups: It may be necessary to protect these functional groups before performing the Vilsmeier-Haack reaction.
Potential Cause 3: Colored Impurities
The formation of colored impurities is a common issue, often arising from the decomposition of the Vilsmeier reagent or side reactions at elevated temperatures.[13] Localized heating during the work-up can also lead to the formation of dyestuffs.[14]
Troubleshooting Protocol:
-
Maintain Temperature Control: Carefully control the temperature throughout the reaction and work-up.
-
Controlled Quenching: During the work-up, add the reaction mixture slowly to a vigorously stirred solution of crushed ice.[2] This helps to dissipate the heat generated from the hydrolysis of excess POCl₃.
-
Purification: If colored impurities are present in the crude product, purification by column chromatography or recrystallization may be necessary.
Issue 3: Difficult Work-up and Product Isolation
Q: I am having trouble with the work-up procedure. The product is not precipitating, or I am getting a persistent emulsion during extraction. What should I do?
A clean and efficient work-up is crucial for obtaining a pure product.
Potential Cause 1: Incomplete Hydrolysis
The hydrolysis of the iminium intermediate to the final aldehyde is a critical step.
Troubleshooting Protocol:
-
Ensure Proper pH: The work-up typically involves pouring the reaction mixture into ice-water and then neutralizing it with a base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) to facilitate hydrolysis.[12] Ensure the pH is appropriate for the hydrolysis to go to completion (typically pH 6-8).[14]
-
Sufficient Stirring Time: Allow sufficient time for the hydrolysis to complete. This can be monitored by TLC.
Potential Cause 2: Emulsion Formation
The formation of a stable emulsion during aqueous extraction can make product isolation difficult.
Troubleshooting Protocol:
-
Break the Emulsion:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel.
-
Filter the mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period to allow the layers to separate.
-
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Moisture contamination | Use anhydrous reagents and glassware; run under an inert atmosphere. |
| Deactivated substrate | Increase reaction temperature and/or time. | |
| Incorrect stoichiometry | Optimize the ratio of substrate to Vilsmeier reagent (start with 1:1.5). | |
| Side Products | Over-reaction | Use lower temperature and controlled stoichiometry. |
| Nucleophilic groups on substrate | Protect susceptible functional groups. | |
| Colored Impurities | Reagent decomposition | Maintain careful temperature control; perform a controlled quench. |
| Difficult Work-up | Incomplete hydrolysis | Adjust pH to 6-8 and allow sufficient time for hydrolysis. |
| Emulsion formation | Add brine or filter through Celite. |
Section 3: Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation using this compound
This is a general guideline and may require optimization for your specific substrate.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous solvent (e.g., DMF or a co-solvent like chloroform).[9][15]
-
Add this compound (1.5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.[10]
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve your aromatic substrate (1 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 60-90°C) depending on the substrate's reactivity.[12]
-
Monitor the reaction's progress by TLC or LCMS.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice.[2]
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of a base like sodium acetate or sodium carbonate until the pH is approximately 6-8.[12][14]
-
Stir the mixture for a period to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier haack rxn | PPTX [slideshare.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack reaction [chemeurope.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ijpcbs.com [ijpcbs.com]
optimizing temperature for 4'-Methylformanilide reactions
Technical Support Center: 4'-Methylformanilide Reactions
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results. Temperature is not just a variable; it is a critical control point that dictates reaction rate, selectivity, and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions involving this compound?
Temperature directly influences the kinetics and thermodynamics of a chemical reaction. For this compound, which often serves as a formylating agent (e.g., in the Vilsmeier-Haack reaction), temperature control is paramount for:
-
Rate of Reaction: Higher temperatures generally increase the reaction rate according to the Arrhenius equation. However, this can also accelerate the rate of decomposition or side reactions.[1]
-
Selectivity: In many reactions, multiple products can be formed. Temperature can be adjusted to favor the kinetic or thermodynamic product. For instance, controlling the temperature can be crucial in preventing unwanted side reactions like di-formylation or polymerization.[2][3]
-
Reagent Stability: this compound itself is stable under normal conditions, but the reactive intermediates formed from it (like a Vilsmeier reagent) can be temperature-sensitive.[4][5] Exceeding the optimal temperature can lead to decomposition and the formation of impurities.
Q2: My formylation reaction is sluggish. Can I simply increase the temperature indefinitely?
While increasing the temperature is a common strategy to accelerate a slow reaction, it is not without risks. For this compound reactions, particularly Vilsmeier-Haack type formylations, excessive heat can lead to:
-
Resin/Polymer Formation: Higher temperatures can promote undesired polymerization pathways, especially with sensitive substrates.[2]
-
Decomposition: The Vilsmeier reagent, formed from this compound and a halogenating agent like POCl₃, can decompose at elevated temperatures, reducing the concentration of the active electrophile.[6]
-
Reduced Selectivity: Competing side reactions often have different activation energies. Increasing the temperature may accelerate an undesired reaction more than the intended one, leading to a complex product mixture.[7]
The optimal approach is to find the lowest effective temperature that provides a reasonable reaction rate. This often requires careful monitoring and optimization.[2]
Q3: How do I monitor the reaction progress to determine the optimal temperature?
Effective reaction monitoring is the cornerstone of a self-validating protocol. For reactions with this compound, the following techniques are indispensable:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the consumption of starting material and the formation of the product. It is excellent for determining when a reaction has gone to completion.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.[2][8] This is the preferred method for detailed kinetic analysis and for optimizing selectivity by allowing you to see the ratio of desired product to impurities at different temperatures.
-
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can also be used for reaction monitoring, providing detailed quantitative and structural information, respectively.[9]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during this compound reactions and provides a logical workflow for troubleshooting through temperature optimization.
Issue 1: Low Yield of the Desired Formylated Product
A low yield can stem from an incomplete reaction or the prevalence of side reactions. Temperature plays a critical role in both scenarios.
Causality:
-
Temperature Too Low: The activation energy for the reaction is not being sufficiently overcome, leading to a slow or stalled reaction.
-
Temperature Too High: The active formylating reagent or the product itself is decomposing, or a side reaction is consuming the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities (e.g., Di-formylated Products or Polymers)
The formation of byproducts is a classic selectivity problem where temperature is a key factor.
Causality: The activation energy for the side reaction is being met. Often, reactions leading to multiple substitutions or polymerization have a higher activation energy, becoming significant only at elevated temperatures.[2][7]
Protocol for Minimizing Side Products:
-
Establish a Baseline: Run the reaction at your standard temperature and quantify the product-to-byproduct ratio using HPLC or NMR.[8][9]
-
Systematic Temperature Reduction: Decrease the reaction temperature by 10-15°C. Allow the reaction to run for a longer period to compensate for the slower rate.
-
Monitor and Analyze: After the extended reaction time, re-analyze the product mixture. Compare the product/byproduct ratio to the baseline.
-
Iterate: Continue to decrease the temperature incrementally until the formation of the side product is minimized to an acceptable level while still achieving a reasonable conversion of the starting material.
-
Consider Cryogenic Conditions: For highly sensitive substrates, running the reaction at very low temperatures (e.g., -15°C to 0°C) can significantly enhance selectivity.[3]
Data Summary: Recommended Temperature Ranges
The optimal temperature is highly dependent on the substrate's reactivity, the solvent, and the specific reagents used. The following table provides general guidelines.
| Reaction Type | Reagents | Substrate Type | Typical Solvents | Temperature Range (°C) | Key Considerations |
| Synthesis of this compound | p-Toluidine, Formic Acid | Primary Amine | Toluene, Benzene | 85 - 110°C | Temperature is set to facilitate azeotropic removal of water to drive the reaction to completion and minimize side reactions.[10] |
| Vilsmeier-Haack Formylation | This compound, POCl₃ | Electron-Rich Arenes (e.g., indoles, phenols) | DMF, Dichloromethane | 0 - 80°C | Start at 0°C and allow to warm to room temp. For less reactive substrates, gentle heating (60-80°C) may be needed, but must be carefully controlled to avoid decomposition.[11][12] |
| Vilsmeier-Haack Formylation | This compound, POCl₃ | Electron-Deficient Arenes | o-Dichlorobenzene, Dioxane | 80 - 120°C | Higher temperatures are often required, but this significantly increases the risk of side reactions. Alternative formylation methods should be considered.[2] |
Experimental Protocol: Temperature Optimization for Vilsmeier-Haack Formylation of an Electron-Rich Arene
This protocol provides a self-validating workflow for determining the optimal temperature for the formylation of a model substrate, such as indole, using this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Indole (or other electron-rich arene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath, heating mantle with temperature controller
-
TLC plates, HPLC system
Procedure:
-
Vilsmeier Reagent Formation (Controlled Temperature):
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add POCl₃ (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.[6]
-
Stir the resulting mixture at 0°C for 30 minutes.
-
-
Reaction with Substrate and Temperature Screening:
-
In a separate flask, dissolve the indole (1.0 eq.) in anhydrous DMF.
-
Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0°C.
-
Divide the reaction mixture into three equal aliquots in separate reaction vessels.
-
Vessel 1 (Low Temp): Keep at 0-5°C.
-
Vessel 2 (Room Temp): Allow to warm to 20-25°C.
-
Vessel 3 (High Temp): Heat to 50°C using a controlled temperature bath.
-
-
Reaction Monitoring:
-
Take a small sample from each vessel every 30 minutes.
-
Quench the sample with a saturated sodium bicarbonate solution.
-
Extract with ethyl acetate and spot on a TLC plate to visualize the consumption of indole and the formation of the product.
-
Inject a prepared sample into the HPLC to quantify the ratio of product to starting material and byproducts.[2]
-
-
Analysis and Optimization:
-
After 2-4 hours, compare the results from the three temperatures.
-
Identify the temperature that provides the best balance of reaction rate and purity (highest product-to-byproduct ratio).
-
If necessary, perform a second iteration with a narrower temperature range based on these initial findings.
-
-
Workup:
-
Once the optimal conditions are determined and the reaction is complete, pour the reaction mixture over crushed ice.
-
Neutralize the solution by the slow addition of a base (e.g., 2M NaOH) while keeping the mixture cool.[11]
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
-
Workflow Visualization:
Caption: Experimental workflow for temperature optimization.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. The Reactivity of the Donor-Acceptor Complex of Titanium Tetrachloride and N-Methylformanilide in Solvothermal Processes of Titanium Dioxide Formation – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 4'-Methylformanilide by Crystallization
Welcome to the technical support center for the purification of 4'-Methylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the crystallization of this compound. Here, we address common challenges and frequently asked questions to ensure you can achieve high purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Based on its chemical structure (an aromatic amide), a moderately polar solvent is a good starting point.
For this compound, methanol is a commonly reported solvent for crystallization.[2] Water can also be a suitable solvent, especially for anilides, as they tend to be more soluble in hot water than in cold.[1][3] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[4] The choice of solvent will ultimately depend on the impurities present in your crude sample. It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific case.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving even at the boiling point of the solvent, you are likely facing one of two scenarios:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Continue adding small portions of the hot solvent until the solid just dissolves.[1] Be cautious not to add a large excess, as this will reduce your final yield.[5]
-
Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. If you have added a significant amount of solvent (e.g., >100 mL per gram of solute) and the solid has not dissolved, it is best to recover your compound by evaporating the solvent and selecting a different one.
Q3: My solution is colored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs the colored compounds onto its surface.
Procedure:
-
After dissolving your crude this compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can lead to the adsorption of your product, reducing the yield.
-
Gently swirl the flask and briefly bring it back to a boil.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
Q4: No crystals are forming upon cooling. What went wrong?
A4: The failure of crystals to form is a common issue in crystallization and can be due to several factors:
-
Too much solvent: If an excess of solvent was used, the solution may not be supersaturated upon cooling, thus preventing crystallization.[6]
-
Solution: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]
-
-
Solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath.[5]
-
-
Absence of nucleation sites: Crystal growth requires a starting point (a nucleus).
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
Problem 1: Oiling Out
Symptom: Instead of forming solid crystals, the compound separates as an oily layer upon cooling.
Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 51-55 °C).[2][7] The compound melts before it dissolves and then separates as an oil.
Solutions:
-
Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly.
-
Use a lower-boiling point solvent. If the issue persists, choose a solvent with a lower boiling point. For example, if you are using water (boiling point 100 °C), consider switching to ethanol (boiling point 78 °C).
-
Employ a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[4]
Problem 2: Premature Crystallization During Hot Filtration
Symptom: Crystals form in the filter funnel during the hot filtration step, clogging the filter paper.
Cause: The solution cools too quickly in the funnel, causing the product to crystallize before it passes through.
Solutions:
-
Use a pre-heated filter funnel and receiving flask. This can be achieved by placing them in an oven or by rinsing them with a small amount of the hot solvent just before filtration.
-
Use a stemless funnel. This reduces the surface area where cooling and crystallization can occur.
-
Add a small excess of hot solvent to the solution before filtration to keep the compound dissolved. This may slightly reduce the final yield but will prevent clogging.
Problem 3: Low Recovery of Pure Crystals
Symptom: The final yield of purified this compound is significantly lower than expected.
Causes & Solutions:
-
Using too much solvent: As mentioned earlier, an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
-
Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation.[1]
-
Losses during transfers: Be meticulous when transferring the solution and crystals between flasks and the filtration apparatus to minimize physical losses.
-
Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[5]
III. Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by crystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol, ethanol-water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter funnel (stemless preferred)
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and briefly reheat to boiling.
-
Hot Filtration: Pre-heat a filter funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[1][5]
-
Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the ice-cold solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]
-
Drying: Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely.
-
Analysis: Determine the melting point of the purified this compound and compare it to the literature value (51-55 °C) to assess its purity.[2][7] Calculate the percent recovery.
IV. Data and Diagrams
Solubility Data for Structurally Similar Compounds
| Solvent | Solubility Trend with Increasing Temperature |
| Methanol | Increases |
| Ethanol | Increases |
| n-Propanol | Increases |
| Isopropanol | Increases |
| n-Butanol | Increases |
| Ethyl Acetate | Increases |
| Acetonitrile | Increases |
| Toluene | Increases |
Workflow Diagrams
General Crystallization Workflow
A general workflow for the purification of this compound by crystallization.
Troubleshooting Crystallization Failure
A decision tree for troubleshooting the failure of crystal formation.
V. References
-
ChemicalBook. (2023). 4-METHYLFORMANILIDE | 3085-54-9. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 4'-Methylacetanilide, 98+%. Retrieved from --INVALID-LINK--
-
[Orgo Lab]. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide [Video]. YouTube. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3085-54-9(4-METHYLFORMANILIDE) Product Description. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-METHYLFORMANILIDE | 3085-54-9. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). purification by crystallization. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from --INVALID-LINK--
-
CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3542871A - Purification of 4,4'-methylene dianiline by crystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Crystallization and Purification. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). 4-Methylformanilide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. 3085-54-9 CAS MSDS (4-METHYLFORMANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4'-Methylformanilide and its Derivatives in Formylation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4'-methylformanilide and its derivatives, particularly those bearing electron-withdrawing groups (EWGs), in formylation reactions like the Vilsmeier-Haack synthesis. Our goal is to equip you with the foundational knowledge and practical steps to diagnose and mitigate common side reactions, ensuring the success of your experiments.
Introduction: The Vilsmeier-Haack Reaction at a Glance
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. It typically involves the reaction of a substituted formamide, such as this compound, with phosphorus oxychloride (POCl₃) to generate a highly electrophilic species known as the Vilsmeier reagent (a chloroiminium salt). This reagent then undergoes an electrophilic aromatic substitution with a suitable substrate to introduce a formyl group (-CHO).
While robust, this reaction is sensitive to the electronic nature of both the substrate and the formamide precursor. This guide specifically addresses a common but often overlooked challenge: the emergence of side reactions when the N-aryl group of the formanilide itself is substituted with electron-withdrawing groups (EWGs).
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers when using this compound derivatives with electron-withdrawing groups.
Q1: My Vilsmeier-Haack reaction is sluggish or failing completely when I use a this compound derivative with an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃). What is the likely cause?
Answer: The primary cause is likely the impaired formation of the Vilsmeier reagent . The reaction mechanism begins with the nucleophilic attack of the formanilide's carbonyl oxygen onto the phosphorus atom of POCl₃. An electron-withdrawing group on the aryl ring significantly reduces the electron density on the formyl group's oxygen atom.[1][2] This decrease in nucleophilicity slows down or even prevents the initial reaction with POCl₃, thus hindering the formation of the active formylating agent.[3]
Key Factors:
-
Reduced Amide Nucleophilicity: EWGs pull electron density away from the carbonyl oxygen, making it a weaker nucleophile.[1][3]
-
Slower Reagent Formation: The rate-limiting step can shift to the formation of the Vilsmeier reagent itself, rather than the subsequent formylation of your substrate.
Q2: I'm observing unexpected byproducts and a complex mixture in my reaction. What are the potential side reactions?
Answer: When the Vilsmeier reagent does form from an EWG-substituted formanilide, it is significantly more electrophilic and potentially less stable. This heightened reactivity can lead to several side reactions:
-
Decomposition of the Vilsmeier Reagent: The highly electron-deficient iminium salt may be unstable and prone to decomposition pathways, especially at elevated temperatures.
-
Reaction with Solvent or Counter-ions: The more electrophilic reagent can react with trace nucleophiles in the reaction mixture, such as residual chloride ions or even the solvent itself (if it has nucleophilic character).
-
N-Deformylation (Hydrolysis): Formanilides with strong EWGs can be more susceptible to hydrolysis, especially during aqueous workup. If moisture is present in the reaction, the formanilide can revert to the corresponding aniline.
-
Rearrangement or Cleavage: Under the harsh conditions of POCl₃, highly deactivated anilides or formanilides might undergo unforeseen cleavage or rearrangement reactions, although this is less common.
Q3: How can I confirm if the Vilsmeier reagent is forming correctly?
Answer: You can use spectroscopic methods to monitor the formation of the Vilsmeier reagent.
-
¹H NMR Spectroscopy: The Vilsmeier reagent has characteristic signals. For the reagent formed from DMF, a singlet for the iminium proton appears far downfield, often around δ 11.20 ppm.[4][5] You can run a small-scale reaction of your substituted formanilide with POCl₃ in a suitable deuterated solvent (like CDCl₃) and check for the appearance of a similar downfield signal.
-
IR Spectroscopy: The formation of the Vilsmeier reagent is accompanied by the disappearance of the amide C=O stretch (typically ~1680 cm⁻¹) and the appearance of a strong C=N⁺ stretch for the iminium salt at a lower frequency (around 1640-1660 cm⁻¹).
A simple qualitative test is to add a small aliquot of the reaction mixture (where the reagent is supposedly formed) to a highly reactive substrate like N,N-dimethylaniline. If formylation occurs rapidly to produce 4-(dimethylamino)benzaldehyde, it indicates the presence of an active Vilsmeier reagent.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems arising from the use of EWG-substituted 4'-methylformanilides.
Issue 1: Low or No Conversion of the Starting Material
This is the most common problem and points directly to issues with the Vilsmeier reagent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product yield.
Detailed Steps & Explanations:
-
Verify Reagent Purity and Anhydrous Conditions:
-
Rationale: The Vilsmeier reagent is extremely sensitive to moisture. Water will quench the reagent and hydrolyze POCl₃.
-
Protocol: Use freshly distilled or a newly opened bottle of POCl₃. Ensure your substituted this compound is thoroughly dried. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Optimize Reagent Formation Conditions:
-
Rationale: The reduced nucleophilicity of the EWG-substituted formanilide may require more forcing conditions to initiate the reaction with POCl₃.
-
Protocol:
-
Slowly add POCl₃ to your formanilide (or a solution of it in an inert solvent like DCM) at 0°C.
-
After the addition, allow the mixture to slowly warm to room temperature and then gently heat it (e.g., to 40-60°C) for 30-60 minutes to encourage the formation of the Vilsmeier reagent.
-
Caution: This step should be monitored carefully as the reaction can be exothermic.
-
-
-
Consider a More Potent Vilsmeier Reagent Precursor:
-
Rationale: If POCl₃ is not reactive enough, a more electrophilic activating agent can be used.
-
Protocol: Oxalyl chloride or thionyl chloride can be used in place of POCl₃. These often react more readily with less nucleophilic amides to form the corresponding Vilsmeier reagent.
-
Issue 2: Formation of Unidentified Byproducts
If you are forming byproducts, it suggests that the Vilsmeier reagent is either unstable or reacting with other components in the mixture.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting byproduct formation.
Detailed Steps & Explanations:
-
Control Reaction Temperature:
-
Rationale: A more electrophilic Vilsmeier reagent will be more reactive. Lowering the temperature during the formylation step (after the reagent has been formed) can increase selectivity and minimize decomposition.
-
Protocol: After forming the reagent (potentially with gentle heating), cool the mixture back down to 0°C or even lower before adding your substrate. Maintain this low temperature for the duration of the reaction.
-
-
Optimize Stoichiometry:
-
Rationale: Using a large excess of the Vilsmeier reagent can drive side reactions.
-
Protocol: Start with a modest excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to your substrate) and optimize from there.
-
-
Careful Aqueous Workup:
-
Rationale: The hydrolysis of the intermediate iminium salt and excess Vilsmeier reagent is highly exothermic and can lead to degradation.
-
Protocol: Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred mixture of ice and a mild base like sodium acetate or sodium carbonate solution. This buffers the solution and controls the temperature rise more effectively than quenching into pure water or strong base.
-
Part 3: Mechanistic Insight & Data
Understanding the underlying mechanism is key to effective troubleshooting.
The Effect of EWGs on Reagent Formation
An electron-withdrawing group on the N-aryl ring of the formanilide has a profound impact on the initial step of Vilsmeier reagent formation.
Mechanism:
Caption: Impact of EWG on Vilsmeier reagent formation.
The EWG deactivates the carbonyl oxygen, making the initial attack on POCl₃ the rate-limiting step.
Relative Reactivity of Formanilides:
| 4'-Substituent on Formanilide | Relative Reactivity (Qualitative) | Expected Ease of Vilsmeier Reagent Formation |
| -OCH₃ (Electron-Donating) | High | Fast, often at 0°C |
| -CH₃ (Electron-Donating) | Moderate-High | Readily at 0°C to RT |
| -H (Unsubstituted) | Moderate | Requires RT or gentle warming |
| -Cl (Weakly Withdrawing) | Low | Requires warming (e.g., 40-60°C) |
| -NO₂ (Strongly Withdrawing) | Very Low | Difficult, may require harsher conditions |
This table summarizes the expected trend in reactivity. As the electron-withdrawing character of the substituent increases, more energy (e.g., higher temperature) is required to form the Vilsmeier reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4'-Methylformanilide Synthesis
Welcome to the technical support center for the synthesis of 4'-Methylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to optimizing the substrate ratio in this important chemical transformation. Our focus is on providing practical, field-proven insights to help you achieve high yields and purity in your experiments.
Foundational Principles: The N-Formylation of p-Toluidine
The synthesis of this compound is most commonly achieved through the N-formylation of p-toluidine using formic acid. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of formic acid. The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, or by using an excess of one of the reactants.[1][2]
The stoichiometry of the reactants, specifically the ratio of p-toluidine to formic acid, is a critical parameter that can significantly impact the reaction's yield and purity. Understanding the interplay between the substrate ratio and other reaction conditions is key to successful optimization.
Frequently Asked Questions (FAQs) on Substrate Ratio Optimization
Here we address some of the most common questions regarding the optimization of the p-toluidine to formic acid ratio.
Q1: What is the optimal molar ratio of p-toluidine to formic acid for the synthesis of this compound?
A1: The optimal ratio is highly dependent on the reaction conditions, particularly the use of a solvent and a water-removal technique.
-
With Azeotropic Water Removal (e.g., using a Dean-Stark trap with toluene): A slight excess of formic acid is generally recommended. A molar ratio of p-toluidine to formic acid in the range of 1:1.2 to 1:2.0 is often effective.[3] This slight excess helps to drive the reaction to completion without introducing a large amount of unreacted formic acid that needs to be removed during workup.
-
Under Neat (Solvent-Free) Conditions: A larger excess of formic acid is typically required to drive the equilibrium towards the product. Ratios of 1:3 to 1:5 (p-toluidine:formic acid) have been reported to give good to excellent yields.[4][5] In this case, formic acid can also act as the solvent.
-
Using a Large Excess of Formic Acid as Solvent: It is crucial to note that using a very large excess of formic acid as the primary solvent under reflux can sometimes lead to very low yields of the desired product.[1]
Q2: What are the consequences of using a large excess of formic acid?
A2: While a moderate excess can be beneficial, a large excess of formic acid can lead to several issues:
-
Difficult Workup: A significant amount of unreacted formic acid will need to be neutralized and removed during the purification process, which can be cumbersome.
-
Potential for Side Reactions: Although less common with primary anilines, very harsh conditions with a large excess of acid and high temperatures could potentially lead to decomposition or other unwanted side reactions.
-
Reduced Yield in Some Cases: As mentioned, using formic acid as the solvent and refluxing can sometimes result in trace amounts of the product, possibly due to unfavorable reaction kinetics or equilibrium under those specific conditions.[1]
Q3: What happens if I use a stoichiometric (1:1) or sub-stoichiometric amount of formic acid?
A3: Using a 1:1 ratio can result in an incomplete reaction, leaving a significant amount of unreacted p-toluidine. This is because the formation of water can lead to a reversible reaction, preventing it from going to completion.[2] A sub-stoichiometric amount of formic acid will invariably lead to a low yield of the desired product, with the unreacted p-toluidine being the major component in the final mixture.
Q4: How does the presence of electron-donating or -withdrawing groups on the aniline affect the optimal substrate ratio?
A4: The electronic nature of the aniline substrate influences its nucleophilicity and reactivity.
-
Electron-Donating Groups (like the -CH₃ in p-toluidine): These groups increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally leading to faster reaction rates and higher yields.[4] The optimal substrate ratio is less likely to require a large excess of the formylating agent.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups decrease the nucleophilicity of the amine, making the reaction slower and often requiring more forcing conditions or a larger excess of the formylating agent to achieve a good yield.[3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound, with a focus on the substrate ratio.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Check Substrate Ratio: If using a near-stoichiometric ratio, consider increasing the excess of formic acid (e.g., to 1.5-2.0 equivalents with a Dean-Stark trap, or 3-4 equivalents under neat conditions).
-
Inefficient Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly and that a sufficient amount of water is being collected.[6][7][8][9] The reaction temperature should be high enough for the azeotropic removal of water with the chosen solvent (e.g., toluene).
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or cautiously increasing the temperature.
-
-
Product Loss During Workup:
-
Inadequate Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
-
Premature Crystallization: If the product crystallizes during workup, ensure all the solid is collected.
-
Improper Purification: Over-washing during recrystallization can lead to significant product loss. Use a minimal amount of cold solvent for washing the crystals.[10][11][12][13]
-
Problem 2: Presence of Unreacted p-Toluidine in the Final Product
Possible Causes & Solutions:
-
Insufficient Formic Acid: The most likely cause is an inadequate amount of formic acid to drive the reaction to completion. Increase the molar ratio of formic acid to p-toluidine in subsequent experiments.
-
Inefficient Water Removal: As with low yield, poor water removal can lead to an equilibrium with a significant amount of starting material remaining.
-
Purification Strategy: To remove unreacted p-toluidine from the crude product, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic p-toluidine will be protonated and move into the aqueous layer, while the neutral this compound will remain in the organic layer.
Problem 3: Formation of Unknown Impurities
Possible Causes & Solutions:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, or promote side reactions. Conduct the reaction at the lowest effective temperature.
-
Poor Quality Reagents: Use high-purity p-toluidine and formic acid. Impurities in the starting materials can lead to the formation of byproducts.[14][15]
-
Characterization of Impurities: If significant impurities are observed, it is crucial to characterize them using techniques like LC-MS, GC-MS, and NMR to understand their origin and devise a strategy to prevent their formation.[16][17]
Data Presentation: Optimizing the p-Toluidine to Formic Acid Ratio
The following table provides a summary of expected outcomes when varying the p-toluidine to formic acid ratio under different reaction conditions, based on established chemical principles and literature reports.
| p-Toluidine:Formic Acid Ratio (molar) | Reaction Conditions | Expected Yield | Key Considerations |
| 1:1 | Toluene, Dean-Stark | Low to Moderate | Incomplete conversion is likely due to the presence of water. |
| 1:1.5 | Toluene, Dean-Stark | Good to Excellent | Generally a good starting point for optimization. |
| 1:2 | Toluene, Dean-Stark | Excellent | Often provides high yields with manageable workup. |
| 1:1 | Neat, 60-80°C | Low to Moderate | Incomplete reaction is highly probable. |
| 1:3 | Neat, 60-80°C | Good | A significant excess of formic acid is needed to drive the reaction. |
| 1:4 | Neat, 60-80°C | Excellent | Often reported as optimal for neat conditions.[4] |
| 1:>10 (Formic acid as solvent) | Reflux | Very Low (Trace) | Can be detrimental to the yield.[1] |
Experimental Protocols
Here are two detailed, step-by-step methodologies for the synthesis of this compound, highlighting the importance of the substrate ratio.
Protocol 1: Synthesis using a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add p-toluidine (1.0 eq). Add toluene (approx. 2-3 mL per gram of p-toluidine) to the flask.
-
Reagent Addition: Add 85-90% formic acid (1.5 eq) to the flask.
-
Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene.[2]
-
Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis shows the complete consumption of p-toluidine.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Protocol 2: Neat (Solvent-Free) Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.0 eq).
-
Reagent Addition: Add formic acid (4.0 eq) to the flask.
-
Reaction: Heat the mixture at 60-80°C with stirring.
-
Monitoring: Monitor the reaction by TLC until the p-toluidine is consumed.
-
Workup: Cool the reaction mixture and quench by carefully adding it to ice-water.
-
Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize if necessary.[5]
Visualizations: Mechanisms and Workflows
Reaction Mechanism
The following diagram illustrates the plausible reaction mechanism for the N-formylation of p-toluidine with formic acid.
Caption: Plausible mechanism for the acid-catalyzed N-formylation of p-toluidine.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for addressing low yields in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low product yields.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. cerritos.edu [cerritos.edu]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. jcchems.com [jcchems.com]
- 15. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Formylation: Evaluating Alternatives to 4'-Methylformanilide
January 4, 2026
Introduction: The Enduring Importance of the Formyl Group in Synthesis
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis. The resulting aldehydes are pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The choice of formylating agent is a critical decision that profoundly impacts reaction efficiency, substrate scope, functional group tolerance, and regioselectivity.[1] For decades, reagents like 4'-methylformanilide have been workhorses in the field, particularly in Vilsmeier-Haack type reactions. However, the modern synthetic chemist's toolkit requires a broader palette of reagents to address challenges of substrate sensitivity, green chemistry principles, and cost-effectiveness. This guide provides an in-depth, objective comparison of the performance of key alternative formylating agents, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Vilsmeier-Haack Reaction and its Progeny: Beyond Traditional Formamides
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The classical approach involves the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[3][5][6]
N,N-Dimethylformamide (DMF) with an Activating Agent
DMF, in combination with activating agents like POCl₃, oxalyl chloride, or thionyl chloride, is arguably the most common and cost-effective alternative to this compound.[3][7] The in situ generated Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that readily reacts with electron-rich arenes.[2][3]
Mechanism of the Vilsmeier-Haack Reaction:
Caption: Mechanism of the Vilsmeier-Haack formylation.
Advantages:
-
Cost-effective and readily available: DMF and common activating agents are inexpensive bulk chemicals.
-
Versatile: Effective for a wide range of electron-rich aromatic and heteroaromatic substrates.[2][3]
-
Mild reaction conditions: Often proceeds at or below room temperature.[3]
Disadvantages:
-
Limited to electron-rich substrates: Does not work well with electron-deficient arenes.
-
Use of hazardous reagents: POCl₃ and other activating agents are corrosive and moisture-sensitive.
-
Potential for side reactions: Can lead to the formation of byproducts, especially with sensitive substrates.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of indole (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
The product, indole-3-carboxaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Classical Named Reactions for Aromatic Formylation
Several classical named reactions offer distinct approaches to aromatic formylation, each with its own set of reagents, mechanisms, and substrate scopes.
The Gattermann Reaction
The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds.[8][9][10] A significant modification of this reaction, which enhances safety, involves the use of zinc cyanide (Zn(CN)₂) in place of HCN.[8]
Advantages:
-
Effective for the formylation of phenols and their ethers.
-
The use of zinc cyanide improves the safety of the procedure.[8]
Disadvantages:
-
Highly toxic reagents: Both HCN and Zn(CN)₂ are extremely hazardous.
-
Strongly acidic conditions: Limits the substrate scope to compounds that can tolerate strong Lewis acids.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[11][12][13] It employs chloroform (CHCl₃) in a basic aqueous solution.[12][14] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[11][12]
Mechanism of the Reimer-Tiemann Reaction:
Caption: Mechanism of the Reimer-Tiemann reaction.
Advantages:
-
High ortho-selectivity for phenols: A reliable method for synthesizing salicylaldehydes.[13]
-
Readily available and inexpensive reagents.
Disadvantages:
-
Modest yields: Often provides the desired product in low to moderate yields.
-
Harsh reaction conditions: Requires a strong base and heating, which can be incompatible with sensitive functional groups.[11]
-
Formation of byproducts: Can lead to the formation of para-isomers and other side products.
The Duff Reaction
The Duff reaction (or hexamine aromatic formylation) is another method for the ortho-formylation of phenols and other electron-rich aromatic compounds.[15][16][17][18] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[15][18]
Advantages:
-
Good ortho-selectivity for phenols. [16]
-
Safer alternative to the Gattermann reaction: Avoids the use of cyanides.
Disadvantages:
Modern and Greener Alternatives
In recent years, the development of more sustainable and atom-economical formylation methods has been a major focus of research.
Formylation with Carbon Dioxide
The use of carbon dioxide (CO₂) as a C1 source for formylation represents a significant advancement in green chemistry.[19] These reactions typically involve the reduction of CO₂ in the presence of a suitable reducing agent and a catalyst. For instance, the palladium-catalyzed formylation of aryl halides with CO₂ and a hydrosilane has been developed.[20]
Advantages:
-
Sustainable and abundant C1 source: CO₂ is a readily available and non-toxic feedstock.
-
Atom-economical: Potentially high atom economy compared to traditional methods.
Disadvantages:
-
Requires a catalyst and a reducing agent: Often involves transition metal catalysts and stoichiometric reducing agents.
-
Can require high pressures of CO₂.
Formylation with Formic Acid
Formic acid can serve as a direct formylating agent, particularly for the N-formylation of amines.[21][22] The reaction can often be performed under neat conditions or with a catalyst.[22] This method is attractive due to the low cost and low toxicity of formic acid.
Advantages:
-
Inexpensive and readily available reagent.
-
Can be performed under solvent-free conditions. [22]
-
Generally high yields for N-formylation. [22]
Disadvantages:
-
Requires heating: The reaction often needs to be heated to proceed at a reasonable rate.[22]
-
Limited to N-formylation: Less effective for the formylation of aromatic rings.
Comparative Performance of Formylating Agents
| Reagent/System | Substrate Scope | Selectivity | Conditions | Advantages | Disadvantages |
| DMF/POCl₃ | Electron-rich aromatics & heterocycles[2][3] | Generally para-directing (unless sterically hindered) | Mild (0 °C to RT)[3] | Cost-effective, versatile[5] | Limited to activated substrates, hazardous reagents |
| HCN/HCl/AlCl₃ (Gattermann) | Phenols, phenol ethers, activated aromatics[8][9] | Ortho/para mixture | Strongly acidic | Effective for specific substrates | Highly toxic reagents, harsh conditions |
| CHCl₃/NaOH (Reimer-Tiemann) | Phenols[11][12] | Primarily ortho[13] | Strongly basic, heating[11] | Inexpensive reagents | Moderate yields, harsh conditions, byproducts |
| Hexamine/Acid (Duff) | Phenols, highly activated aromatics[15][16] | Primarily ortho[16] | Acidic, heating | Safer than Gattermann | Generally low yields, limited substrate scope |
| CO₂/Catalyst/Reductant | Aryl halides[20] | Dependent on catalyst and substrate | Catalytic, often requires pressure | Sustainable C1 source[19] | Requires catalyst and reductant, pressure |
| Formic Acid | Amines[21][22] | High for N-formylation | Neat, heating[22] | Inexpensive, green | Primarily for N-formylation |
Conclusion: Selecting the Optimal Formylation Strategy
The choice of a formylating agent is a critical parameter in synthetic planning. While traditional reagents like this compound and its close relative DMF/POCl₃ remain valuable for their versatility and cost-effectiveness in formylating electron-rich systems, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. For the selective ortho-formylation of phenols, the Reimer-Tiemann and Duff reactions offer classic, albeit sometimes low-yielding, solutions. The Gattermann reaction provides a route to formylated phenols and ethers, though the toxicity of the reagents necessitates careful handling.
Emerging methods utilizing carbon dioxide and formic acid are paving the way for more sustainable and environmentally benign formylation protocols. The selection of the most appropriate reagent and reaction conditions will ultimately depend on a careful analysis of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups within the molecule.[1] This guide serves as a foundational resource to aid researchers in navigating these choices and designing robust and efficient formylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. guidechem.com [guidechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. brainly.in [brainly.in]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 14. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Formylation with Carbon Dioxide - ChemistryViews [chemistryviews.org]
- 21. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Formylating Agents for Researchers in Organic Synthesis
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, pivotal to the creation of aldehydes that serve as key intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The judicious selection of a formylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, functional group tolerance, and regioselectivity. This guide provides an objective, in-depth comparison of the performance of common formylating agents, supported by experimental data, to empower researchers, scientists, and drug development professionals in choosing the most suitable reagent for their synthetic endeavors.
I. Formylation of Aromatic Compounds: A Comparative Analysis
The direct introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry.[1] Several classical named reactions have been developed for this purpose, each with distinct advantages and limitations. The efficacy of these methods is highly dependent on the electronic nature of the aromatic substrate.[2]
Performance Comparison of Aromatic Formylation Methods
The Vilsmeier-Haack and Rieche reactions are powerful tools for electron-rich aromatics, while the Gattermann reaction provides a classical approach. The Duff reaction is particularly well-suited for the ortho-formylation of phenols.[1]
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., aniline, phenol derivatives, heterocycles like indole) | 0 - 100 | 2.5 - 6.5 | 77 - 95+[2] |
| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) or Zn(CN)₂/HCl | Benzene and its derivatives, phenols | Room Temp. | - | Moderate to Good[2] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes | High Pressure | - | Good[2] |
| Duff | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA) | Phenols, electron-rich aromatics | 150 - 165 | 0.3 - 3 | 18 - 41[2] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatics (e.g., anisole, phenols) | 0 | 0.75 - 3 | up to 97[2] |
II. In-Depth Look at Key Aromatic Formylation Reactions
A. The Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophile is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
-
Reaction Setup: To a solution of Vilsmeier reagent (2.0 eq.) in DMF, add indole (1.0 eq.) at 0 °C.
-
Reaction: Stir the solution for 2.5 hours at room temperature.
-
Workup: Quench the reaction with 1 mol/L NaOH (aq.) and dilute with water. Pour the solution into ice-cooled water and stir for 1 hour.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield indole-3-carbaldehyde.
A study on the Vilsmeier-Haack formylation of various substituted indoles reported yields ranging from 71% to 96%.[4]
B. The Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[5][6] This method is particularly advantageous for the formylation of electron-rich aromatic compounds.[5]
Caption: Mechanism of the Rieche Formylation.
-
Reaction Setup: A solution of mesitylene in dry methylene chloride is cooled in an ice bath.[7]
-
Reagent Addition: Titanium tetrachloride is added, followed by the dropwise addition of dichloromethyl methyl ether.[7]
-
Reaction: The reaction mixture is stirred and allowed to proceed.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified.
The Rieche formylation of 1,3-dimethoxybenzene has been reported to yield a mixture of 2,4-dimethoxybenzaldehyde (61%) and 2,6-dimethoxybenzaldehyde (18%).[8]
C. The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl carbon source for the ortho-formylation of phenols and other electron-rich aromatic compounds in acidic conditions.[9][10] This method is generally noted to be inefficient.[10]
The reaction mechanism is complex and involves the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.[10]
Caption: Simplified Mechanism of the Duff Reaction.
-
Reaction Setup: To a flask containing trifluoroacetic acid (TFA), add 3,5-di-tert-butylphenol.[11]
-
Reagent Addition: Add hexamethylenetetramine (HMTA) portion-wise to the stirred solution, maintaining the temperature below 40°C.[11]
-
Reaction: Heat the reaction mixture.
-
Workup and Purification: After completion, the reaction is worked up to isolate the product.
D. The Gattermann and Gattermann-Koch Reactions
The Gattermann-Koch reaction is a method to introduce a formyl group into aromatic systems using carbon monoxide and hydrochloric acid under pressure with a catalyst.[12] The Gattermann reaction is a variation that uses hydrogen cyanide and hydrogen chloride.[8] A key difference is that the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[13]
Caption: Mechanism of the Gattermann-Koch Reaction.
The Gattermann-Koch reaction is typically carried out under high pressure in a closed system to handle carbon monoxide safely.[14]
III. N-Formylation of Amines: A Comparative Overview
The formylation of amines to produce formamides is a crucial transformation in organic synthesis. Formamides are important intermediates and are also used as protecting groups.[15]
Performance Comparison of N-Formylating Agents
| Reagent | Substrate Scope | Conditions | Yields |
| Formic Acid | Primary and secondary amines, anilines | Neat or with catalyst (e.g., I₂), 70-80°C | Good to excellent[16][17] |
| Triethyl Orthoformate | Primary amines | Water, reflux or microwave | Moderate to good[16] |
A simple and environmentally benign method for the N-formylation of amines involves heating the amine with formic acid under solvent-free conditions.[16] This method is effective for a wide range of primary and secondary amines, with electron-donating groups on anilines leading to shorter reaction times and higher yields.[15] A catalytic amount of iodine can also be used to promote the reaction under solvent-free conditions.[17]
Triethyl orthoformate can be used for the N-formylation of primary amines in water, offering a green alternative to other methods. The reaction can be carried out by refluxing in water or by using microwave irradiation.[16]
IV. Safety and Handling of Formylating Agents
Many formylating agents are hazardous and require careful handling.
-
Phosphorus Oxychloride (POCl₃): A corrosive material that reacts violently with water.[18][19] It is fatal if inhaled and causes severe skin burns and eye damage.[19] Handling should be done in a chemical fume hood with appropriate personal protective equipment.[18]
-
Dichloromethyl Methyl Ether (DCME): A highly flammable liquid and vapor that is toxic by inhalation, in contact with skin, and if swallowed.[20][21] It is a suspected carcinogen and causes severe skin burns and eye damage.[20]
-
Hexamethylenetetramine (HMTA): A flammable solid that can cause skin and respiratory irritation.[22] It is hygroscopic and should be stored in a dry place.[23]
-
Carbon Monoxide (CO): A toxic gas that requires specialized high-pressure equipment for reactions like the Gattermann-Koch.[14]
-
Hydrogen Cyanide (HCN): An extremely toxic gas used in the Gattermann reaction.[8]
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme caution in a well-ventilated fume hood. [2][18][20][21][22][23][24][25][26][27][28][29]
V. Conclusion
The selection of an appropriate formylating agent is a critical parameter in the success of a synthetic strategy. For aromatic compounds, the Vilsmeier-Haack and Rieche reactions offer high yields for electron-rich substrates, while the Duff reaction is a classic method for the ortho-formylation of phenols. The Gattermann and Gattermann-Koch reactions are suitable for less activated aromatic rings but involve hazardous reagents and conditions. For the N-formylation of amines, formic acid provides a versatile and efficient method, while triethyl orthoformate offers a greener alternative for primary amines. Careful consideration of the substrate, desired selectivity, and safety precautions is paramount for achieving the desired formylated product efficiently and safely.
VI. References
-
AC191290000; AC191290010; AC191290050; AC191290051;. AC191292500. Phosphorus oxychloride - SAFETY DATA SHEET. --INVALID-LINK--
-
Santa Cruz Biotechnology. Dichloromethyl methyl ether - Material Safety Data Sheet. --INVALID-LINK--
-
Alfa Aesar. Phosphorus(V) oxychloride - SAFETY DATA SHEET. --INVALID-LINK--
-
Fisher Scientific. 1,1-Dichlorodimethyl ether - SAFETY DATA SHEET. --INVALID-LINK--
-
CDH Fine Chemical. PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - Hexamethylenetetramine. --INVALID-LINK--
-
Benchchem. Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: Hexamethylene tetramine. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - Phosphorus(V) oxychloride. --INVALID-LINK--
-
DC FINE CHEMICALS Ltd. SAFETY DATA SHEET 103680-Chloromethyl methyl ether. --INVALID-LINK--
-
Organic Reactions. The Gattermann-Koch Reaction. --INVALID-LINK--
-
Benchchem. A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: Chloromethyl methyl ether. --INVALID-LINK--
-
TCI Chemicals. Dichloromethyl Methyl Ether | 4885-02-3. --INVALID-LINK--
-
Chemos GmbH&Co.KG. Safety Data Sheet: Hexamethylenetetramine. --INVALID-LINK--
-
Benchchem. benchmarking the efficiency of different formylation methods. --INVALID-LINK--
-
SynArchive. Duff Reaction. --INVALID-LINK--
-
Benchchem. Side reactions in the formylation of hindered phenols. --INVALID-LINK--
-
Slideshare. Gattermann koch. --INVALID-LINK--
-
Lanxess. Phosphorus oxychloride. --INVALID-LINK--
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. --INVALID-LINK--
-
Oxoid. Hexamethylenetetramine solution (OP003) - Safety data sheet. --INVALID-LINK--
-
Duff Reaction. --INVALID-LINK--
-
Wikipedia. Duff reaction. --INVALID-LINK--
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. --INVALID-LINK--
-
Benchchem. Comparing Vilsmeier-Haack with other formylation methods for heterocycles. --INVALID-LINK--
-
RSC Publishing. Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions. --INVALID-LINK--
-
National Institutes of Health. Formylation of Amines. --INVALID-LINK--
-
Wikipedia. Gattermann reaction. --INVALID-LINK--
-
Benchchem. A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction. --INVALID-LINK--
-
ResearchGate. A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. --INVALID-LINK--
-
Chem-Station Int. Ed. Duff Reaction. --INVALID-LINK--
-
Organic Syntheses. MESITALDEHYDE. --INVALID-LINK--
-
RSC Publishing. Methanol as a formylating agent in nitrogen heterocycles. --INVALID-LINK--
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--
-
HETEROCYCLES, Vol. 83, No. 9, 2011. --INVALID-LINK--
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. --INVALID-LINK--
-
ResearchGate. Recent Advances On Direct Formylation Reactions. --INVALID-LINK--
-
SynArchive. Rieche Formylation. --INVALID-LINK--
-
YouTube. Gatterman-Koch Reaction. --INVALID-LINK--
-
Wikipedia. Rieche formylation. --INVALID-LINK--
-
Formylation and the Vilsmeier Reagent. --INVALID-LINK--
-
MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. --INVALID-LINK--
-
Synlett. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. --INVALID-LINK--
-
Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. HEXAMETHYLENETETRAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Gattermann koch | PPTX [slideshare.net]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. testbook.com [testbook.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. fishersci.com [fishersci.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. dcfinechemicals.com [dcfinechemicals.com]
- 26. westliberty.edu [westliberty.edu]
- 27. chemos.de [chemos.de]
- 28. lanxess.com [lanxess.com]
- 29. cpachem.com [cpachem.com]
4'-Methylformanilide: A Profile of a Vilsmeier Reagent Precursor
An In-Depth Comparative Guide to the Efficacy of 4'-Methylformanilide in Drug Synthesis
For professionals in drug discovery and development, the introduction of a formyl group (–CHO) into a molecule is a frequent and critical transformation. Aldehydes are foundational intermediates, serving as versatile handles for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1] The choice of formylating agent is therefore a decision of paramount importance, directly influencing reaction yield, selectivity, substrate compatibility, and process scalability.
This guide provides a comprehensive analysis of this compound, a specialized formylating agent, comparing its performance and utility against common alternatives. We will delve into the mechanistic underpinnings of its reactivity, present comparative data, and offer detailed experimental protocols to empower researchers to make informed decisions in their synthetic campaigns.
This compound, also known as N-(p-tolyl)formamide, is a solid organic compound that serves as a precursor to a Vilsmeier-type reagent. Unlike the more common liquid N,N-dimethylformamide (DMF), its solid nature can offer advantages in handling and stoichiometry control. It is particularly valued in organic synthesis for its ability to facilitate complex chemical reactions, making it a key intermediate in the production of various pharmaceuticals and agrochemicals.[2][3] Its primary application is in the Vilsmeier-Haack reaction for the formylation of activated aromatic and heteroaromatic systems, which are ubiquitous scaffolds in medicinal chemistry.[4]
The Mechanism of Action: Activating the Formyl Group
The efficacy of this compound hinges on its conversion into a highly electrophilic iminium salt, the Vilsmeier reagent. This is typically achieved by reacting it with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
Step 1: Formation of the Vilsmeier Reagent
The lone pair of electrons on the oxygen atom of this compound attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade involving the departure of the chlorophosphate anion and attack by the released chloride ion generates the potent electrophile, a chloroiminium salt.
Caption: Formation of the active Vilsmeier reagent from this compound.
Step 2: Electrophilic Aromatic Substitution
The generated Vilsmeier reagent is a powerful electrophile that readily reacts with electron-rich aromatic or heterocyclic rings. The aromatic system acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. Subsequent loss of a proton (rearomatization) and hydrolysis of the resulting imine during aqueous workup yields the final aldehyde product.
Caption: General mechanism for Vilsmeier-Haack formylation.
This two-step process explains the causality behind the reagent's effectiveness: it transforms the relatively unreactive formyl group into a highly potent electrophile capable of engaging even moderately activated aromatic systems.
Comparative Analysis with Alternative Formylating Agents
No single reagent is optimal for all applications. The choice depends critically on the substrate's properties, particularly its sensitivity to acid and its nucleophilicity.[1] this compound's performance is best understood in the context of its alternatives.
| Feature | This compound / POCl₃ | DMF / POCl₃ (Classic Vilsmeier) | DMF-DMA | Formic Acid | N-Formylsaccharin |
| Reagent State | Solid | Liquid | Liquid | Liquid | Crystalline Solid |
| Reactivity | High | High | Moderate | Low to Moderate | Very High |
| Typical Conditions | 0 °C to elevated temp.; acidic | 0 °C to elevated temp.; acidic | Room temp. to moderate heat; neutral | Elevated temp.; often requires catalyst | Room temp.; neutral |
| Substrate Scope | Electron-rich aromatics, heterocycles | Electron-rich aromatics, heterocycles | Acid-sensitive substrates, activated methylenes | Robust amines, some activated aromatics | Broad scope, including acid/base sensitive amines |
| Key Advantage | Solid reagent, potentially easier handling | Low cost, well-established | Very mild, suitable for delicate molecules[5] | "Green" & inexpensive atom economy | High reactivity under mild conditions[6] |
| Key Disadvantage | Generates corrosive byproducts | Harsh, corrosive, difficult with sensitive substrates | Higher cost, less potent electrophile | Often requires harsh conditions or long times[7] | Higher cost, byproduct removal |
| Workup | Aqueous quench, extraction | Aqueous quench, extraction, often complex | Evaporation of volatile byproducts[5] | Neutralization, extraction | Aqueous wash to remove saccharin[6] |
| Safety Profile | Requires handling of POCl₃ | Requires handling of corrosive POCl₃ | Less corrosive and toxic than POCl₃[5] | Corrosive | Generally safer than Vilsmeier reagents |
Performance Data: A Head-to-Head Comparison
To illustrate the practical differences, the following table summarizes typical results for the N-formylation of various amines, a fundamental reaction in drug synthesis.
| Substrate | Formylating Agent | Conditions | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Formic Acid, Toluene | Reflux | 5-6 | 93-97 | [8] |
| Aniline | Formic Acid, ZnO | 70 °C | 0.17 | >98 | [7] |
| N-Methylbenzylamine | AuPd–Fe₃O₄, Methanol, O₂ | 80 °C | 4 | 89 | [9] |
| Various Amines | Iodine, Formic Acid | 70 °C | 0.5-4 | 85-94 | [10] |
| Aniline | N-Formylsaccharin, NaHCO₃ | rt | 0.25 | 95 | [6] |
| N-Methylaniline | CO₂, Phenylsilane | 60 °C | 24 | ~95 | [11] |
Note: Direct comparative data for this compound for these specific amine substrates is less commonly published than its use in C-formylation of aromatics. The table illustrates the high efficiency of modern alternatives for N-formylation.
Experimental Protocols: A Practical Guide
The trustworthiness of a method lies in its reproducibility. Here, we provide detailed, self-validating protocols for formylation using this compound and a milder alternative, highlighting the critical differences in execution.
Protocol 1: C-Formylation of Pyrrole using this compound (Vilsmeier-Haack)
This protocol describes the formylation of an electron-rich heterocycle, a common core in pharmaceutical agents.
Rationale: Anhydrous conditions are critical to prevent the premature quenching of the highly reactive POCl₃ and the Vilsmeier reagent. The dropwise addition of POCl₃ controls the initial exothermic reaction. The final aqueous workup hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction mixture.
Step-by-Step Methodology:
-
Setup: Equip a dry 100 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: To the flask, add this compound (1.35 g, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 20 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.0 mL, 11 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reagent Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a precipitate.
-
Substrate Addition: Add a solution of pyrrole (0.67 g, 10 mmol) in anhydrous DCM (10 mL) dropwise to the cold suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes until the hydrolysis is complete.
-
Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-formylpyrrole.
Protocol 2: N-Formylation of an Amine using N-Formylsaccharin
This protocol demonstrates a milder, modern alternative for synthesizing formamides.[6]
Rationale: This method avoids harsh acids and corrosive reagents. N-Formylsaccharin is a powerful acylating agent that reacts directly with the amine. The sodium bicarbonate is added to neutralize the saccharin byproduct, facilitating a simple workup.[6][12]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the primary or secondary amine (5 mmol) in tetrahydrofuran (THF, 15 mL) at room temperature.
-
Reagent Addition: Add N-Formylsaccharin (1.08 g, 5.5 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate (20 mL) and stir for 10 minutes.
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the high-purity N-formylated product.
Decision-Making in Drug Synthesis
Choosing the optimal formylating agent requires a logical assessment of the substrate and the synthetic goals.
Caption: A decision guide for selecting a formylating agent.
Conclusion
This compound is a potent and effective reagent for the formylation of electron-rich aromatic and heterocyclic systems via the Vilsmeier-Haack reaction. Its utility as a solid precursor offers practical advantages in certain laboratory and process settings. However, its efficacy must be weighed against its limitations, namely the harsh, acidic conditions required for activation, which are incompatible with sensitive functional groups.
For modern drug synthesis, where molecules are often complex and multifunctional, milder alternatives like DMF-DMA and highly active reagents such as N-formylsaccharin provide compelling advantages in terms of substrate scope, reaction conditions, and workup simplicity.[5] While the classic Vilsmeier-Haack reaction remains a powerful tool for robust substrates, the continued development of novel formylating agents provides researchers with a more nuanced and versatile toolkit. The ultimate choice of reagent is a strategic decision, balancing reactivity, substrate tolerance, and overall process efficiency to best achieve the synthetic goal.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4'-Methylformanilide: Validation and Comparative Analysis for Pharmaceutical Synthesis
Introduction: The Critical Role of Formylation in Modern Drug Development
Formylation, the process of introducing a formyl group (-CHO) into a molecule, is a cornerstone of organic synthesis. This transformation is fundamental in constructing aldehydes, which are versatile intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] The choice of the formylating agent is a critical decision that dictates the efficiency, substrate compatibility, and overall success of a synthetic route.[1] This guide provides an in-depth validation of 4'-Methylformanilide, a stable and effective formylating precursor, designed for researchers, scientists, and drug development professionals. We will objectively compare its performance against common alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.
Chemical Profile and Safety Overview: this compound
This compound, also known as N-(4-methylphenyl)formamide, is a solid, crystalline compound that serves as a precursor for various formylation reactions, particularly for the N-formylation of amines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(4-methylphenyl)formamide | PubChem[3] |
| Molecular Formula | C₈H₉NO | PubChem[3] |
| Molecular Weight | 135.16 g/mol | PubChem[3] |
| Appearance | White Solid | Thermo Fisher Scientific[4] |
| CAS Number | 3085-54-9 | PubChem[3] |
Safety is paramount in all laboratory operations. this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn when handling this compound.[4][5] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[5]
Comparative Analysis: this compound vs. Alternative Formylating Agents
The selection of a formylating agent is a nuanced decision that depends on the substrate, desired selectivity, and reaction conditions.[1] this compound and its close analog, N-methylformanilide, are often used to generate the Vilsmeier reagent in situ or as formyl group donors under specific conditions.[6] Let's compare its utility against other common reagents.
Table 2: Performance Comparison of Common Formylating Agents
| Reagent/System | Typical Substrates | Reaction Conditions | Advantages | Limitations & Safety Concerns |
|---|---|---|---|---|
| N-Arylformamides (e.g., this compound) + POCl₃ | Electron-rich aromatics, Alkenes | Mild (0°C to rt) | High yields, good for Vilsmeier-Haack reaction. | Requires stoichiometric use of POCl₃, which is corrosive and water-sensitive. |
| Formic Acid | Amines, Alcohols | Reflux, often with a dehydrating agent or catalyst | Inexpensive, readily available, "green" option.[7] | Requires high temperatures; water byproduct can limit reaction completion; can be corrosive.[7][8] |
| Acetic Formic Anhydride | Amines | Mild (0°C to rt) | High yields under mild conditions.[1] | Must be prepared fresh as it is unstable. |
| DMF + POCl₃ (Vilsmeier Reagent) | Electron-rich aromatics, Heterocycles | Mild (0°C to rt) | Widely used, highly effective for aromatic formylation.[2] | DMF is a reprotoxic solvent ("substance of very high concern"); POCl₃ is hazardous.[9] |
| Hexamethylenetetramine (Duff Reaction) | Phenols, electron-rich aromatics | Acidic, high temperature | Good for ortho-formylation of phenols.[2] | Moderate yields, limited substrate scope. |
| CO / Transition Metals | Amines | High pressure, high temperature | Utilizes C1 feedstock.[7] | Requires specialized high-pressure equipment; potential for catalyst poisoning and side reactions (e.g., urea formation).[7] |
Causality Behind Performance:
The effectiveness of N-arylformamides like this compound in Vilsmeier-Haack type reactions stems from their ability to form a highly electrophilic Vilsmeier reagent upon reaction with phosphoryl chloride (POCl₃). This reagent is a powerful electrophile capable of attacking electron-rich aromatic systems. In contrast, methods using formic acid rely on direct condensation, often requiring heat and the removal of water to drive the reaction to completion.[7][8] This is why azeotropic distillation with toluene is a common strategy in these protocols.[8] Catalytic methods using carbon monoxide are atom-economical but the harsh conditions and specialized equipment can be a significant barrier.[7]
Experimental Validation: Protocols and Workflows
A trustworthy protocol is a self-validating one. The following sections provide detailed methodologies for the synthesis and application of formanilide precursors, emphasizing control and reproducibility.
Protocol 1: Synthesis of N-Arylformanilides (General Procedure)
This protocol is adapted from a verified procedure for N-methylformanilide and is broadly applicable for synthesizing compounds like this compound from the corresponding aniline.[8] The core principle is the removal of water via azeotropic distillation to drive the amide formation.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottomed flask equipped with a Dean-Stark trap and condenser, combine the aniline substrate (e.g., p-toluidine, 1.0 eq), formic acid (1.2 eq), and toluene (approx. 5 mL per gram of aniline).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-6 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., acetone/ethyl acetate) to yield the pure N-arylformanilide.[10]
Workflow for N-Formylation of an Amine
The following diagram illustrates a typical experimental workflow for using a formylating agent. This systematic approach ensures that each step is validated before proceeding to the next, a critical practice in drug development.
Caption: A generalized workflow for a typical N-formylation experiment.
Case Study: Precursors in the Synthesis of Vildagliptin
Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[11] Its synthesis provides an excellent real-world example of the importance of N-acylation, a reaction class to which formylation belongs. A key intermediate in many reported syntheses is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[10][12] This intermediate is formed by the N-acylation of L-proline derivatives, followed by conversion of a carboxylic acid or amide to a nitrile.[10][13]
The diagram below outlines a common synthetic approach where N-acylation is a critical step. While this specific example uses chloroacetyl chloride, the principle is directly analogous to N-formylation, where a formylating agent would be used to install an N-formyl group. The choice of acylating agent is dictated by the final target molecule.
Caption: Key N-acylation step in a synthetic route to Vildagliptin.
This case study highlights the industrial relevance of robust acylation/formylation protocols. Developing a simple, high-yield method for these key intermediates is crucial for making the final drug affordable and accessible.[12]
Conclusion and Recommendations
This compound stands as a valuable and reliable precursor in the synthetic chemist's toolkit. Its primary utility is realized when used in conjunction with reagents like phosphoryl chloride to generate a potent Vilsmeier reagent for the formylation of electron-rich systems.
Key Recommendations for Researchers:
-
For N-formylation of simple amines: Formic acid with azeotropic water removal offers a cost-effective and environmentally benign starting point.[7][8]
-
For formylation of electron-rich aromatics: The use of an N-arylformamide like this compound or the standard DMF/POCl₃ system is highly recommended for achieving good yields under mild conditions.
-
Safety First: Due to the hazards associated with reagents like POCl₃ and solvents like DMF, always conduct a thorough safety review and ensure proper engineering controls (i.e., fume hood) and PPE are used.[5][9]
-
Green Chemistry Considerations: For large-scale synthesis, exploring greener solvent alternatives to DMF, such as THF, ACN, or bioderived solvents, is strongly encouraged to minimize environmental impact.[9][14]
Ultimately, the optimal choice of formylating agent is project-specific. By understanding the comparative performance, mechanistic underpinnings, and safety profiles detailed in this guide, researchers can confidently select and validate the most appropriate precursor for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. research.uniupo.it [research.uniupo.it]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 14. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Formylating Agents in the Vilsmeier-Haack Reaction: 4'-Methylformanilide vs. Dimethylformamide
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of formylating agent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. While dimethylformamide (DMF) is the most ubiquitously employed reagent, historical and niche applications have highlighted the utility of substituted formanilides. This guide provides an in-depth technical comparison between the conventional reagent, dimethylformamide, and a noteworthy alternative, 4'-methylformanilide (also known as N-formyl-p-toluidide), supported by mechanistic insights and experimental protocols.
At a Glance: Key Performance Differences
| Parameter | Dimethylformamide (DMF) | This compound |
| Reactivity | High | Generally considered milder |
| Vilsmeier Reagent | (Chloromethylene)dimethylammonium chloride | N-(chloromethylene)-4,N-dimethylanilinium chloride |
| Substrate Scope | Broad, effective for a wide range of electron-rich arenes and heterocycles | Effective for highly activated substrates; may offer selectivity advantages |
| Reaction Conditions | Typically 0 °C to room temperature, can require heating for less reactive substrates | Often requires heating |
| Byproducts | Dimethylamine hydrochloride | 4-Methylaniline hydrochloride |
| Handling | Liquid, easy to handle | Solid, requires dissolution |
Mechanistic Considerations: The Nature of the Vilsmeier Reagent
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent, from the reaction of a formamide derivative with an activating agent, typically phosphorus oxychloride (POCl₃). The nature of the substituents on the formamide nitrogen directly influences the stability and electrophilicity of the resulting Vilsmeier reagent.
The Vilsmeier reagent derived from DMF is a relatively small and highly reactive electrophile. In contrast, the Vilsmeier reagent formed from this compound incorporates a tolyl group, which can modulate the reagent's reactivity through steric and electronic effects. The electron-donating methyl group on the phenyl ring of this compound can subtly influence the electron density at the nitrogen atom, potentially affecting the stability and electrophilicity of the resulting iminium salt.
A Senior Application Scientist's Guide to Spectroscopic Analysis of 4'-Methylformanilide Reaction Intermediates
Introduction: The Challenge of Fleeting Intermediates
In the landscape of synthetic organic chemistry, 4'-Methylformanilide stands out as a versatile building block, pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the reactivity of its aromatic ring and the directing effects of the N-formyl group. However, understanding and optimizing reactions involving this substrate—such as the Vilsmeier-Haack formylation, a cornerstone of C-C bond formation—requires a deep dive into the reaction mechanism. This journey inevitably leads to the study of reaction intermediates: transient, often highly reactive species that exist for mere moments but dictate the reaction's outcome.
The direct observation of these fleeting molecules is a significant analytical challenge due to their short lifetimes and low concentrations.[1][2] Traditional offline analysis, which involves withdrawing a sample for later measurement, is often inadequate as the intermediates may decompose or react further upon sampling.[3] This guide provides a comparative analysis of modern in situ spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the real-time analysis of this compound reaction intermediates. We will explore the causality behind experimental choices, present validated protocols, and offer a decision-making framework for researchers in the field.
A Case Study: The Vilsmeier-Haack Formylation
To ground our discussion, we will focus on the Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds like this compound.[4] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The mechanism involves several key intermediates that are prime candidates for spectroscopic investigation.
The core of the mechanism involves two critical stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich p-tolyl ring of this compound attacks the Vilsmeier reagent, leading to a resonance-stabilized iminium intermediate, which upon hydrolysis, yields the final aldehyde product.[5][7][8]
References
- 1. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Industrial Formylating Agents: A Techno-Economic Comparison
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the introduction of a formyl group (–CHO) is a cornerstone transformation. The choice of formylating agent is a critical decision that reverberates through the entire manufacturing process, influencing not only yield and purity but also the overall economic viability and environmental footprint. This guide provides an in-depth, objective comparison of the most prevalent formylating agents used in industrial synthesis, grounded in experimental data and practical economic considerations.
Executive Summary: The Formylation Landscape
The selection of a formylating agent is a complex equation balancing reagent cost, reaction conditions, catalyst requirements, product yield, and safety and environmental compliance. This guide focuses on three primary classes of industrially relevant formylating agents:
-
Formic Acid and its derivatives: Often lauded for their cost-effectiveness and favorable environmental profile, particularly in N-formylation.
-
Dimethylformamide (DMF)-based systems: The Vilsmeier-Haack and Bouveault reactions, which are workhorses for the formylation of a wide range of aromatic and heterocyclic compounds.
-
Carbon Monoxide: Utilized in the Gattermann-Koch reaction for the direct formylation of aromatic hydrocarbons.
A comparative overview of these methods reveals a trade-off between substrate scope, reaction conditions, and cost. While formic acid presents a green and economical option for specific applications, the versatility of DMF-based reagents often justifies their use despite more complex workups. Carbon monoxide, though a fundamental C1 source, presents significant handling challenges that limit its widespread application.
Comparative Performance Analysis
The efficacy of a formylating agent is intrinsically linked to the substrate. The following sections provide a detailed comparison of the performance of various agents on common classes of organic compounds.
Formylation of Aromatic Compounds
The direct introduction of a formyl group onto an aromatic ring is a key transformation for producing aromatic aldehydes, which are precursors to numerous pharmaceuticals, agrochemicals, and specialty chemicals.[1]
| Reaction | Formylating Agent | Typical Substrates | Reagents/Catalyst | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich aromatics and heterocycles (anilines, phenols, pyrroles)[2] | POCl₃ or other acid chlorides | Mild (0-100 °C) | High[1] | High versatility, good for many heterocycles, mild conditions[3] | Stoichiometric use of activating agent, aqueous workup |
| Gattermann-Koch | Carbon Monoxide | Benzene, alkylbenzenes[2] | CO, HCl, AlCl₃, CuCl | High pressure[3] | Good[4] | Direct formylation of simple arenes | High pressure, toxic gas (CO), not for phenols/anilines[3] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols, electron-rich aromatics[1] | HMTA, acid (e.g., acetic acid) | High temperature (150-165 °C) | Often low to moderate[3] | Inexpensive reagents | Low yields, high temperatures |
| Reimer-Tiemann | Chloroform | Phenols[3] | CHCl₃, strong base | Biphasic, heating | Low to moderate[5] | Simple setup, no anhydrous conditions needed[6] | Low yields, use of chloroform, harsh basic conditions[3] |
N-Formylation of Amines
The conversion of amines to formamides is a frequent necessity in industrial synthesis, often for protecting groups or as a step toward more complex molecules.[1]
| Formylating Agent | Typical Substrates | Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Formic Acid | Primary and secondary amines (aromatic and aliphatic) | 80 °C, often solvent-free[1] | Good to Excellent[1] | Cost-effective, environmentally benign, simple procedure[7] | Can require heating and water removal |
| Acetic Formic Anhydride (in situ) | Primary and secondary amines | -20 to 0 °C | 97-100%[1] | High yields, very fast, mild conditions | Reagent is moisture-sensitive[8] |
| N-Formylmorpholine | Used with organometallics for aldehyde synthesis | Varies | Good | Can be more selective and controlled than DMF[9] | Higher cost than DMF |
Economic and Green Chemistry Considerations
A holistic comparison must extend beyond reaction yields to encompass the broader economic and environmental impact of each method.
Cost Analysis
Direct cost comparison is complex and depends on raw material prices, energy costs, and waste disposal fees. However, a qualitative assessment highlights key economic drivers:
-
Formic Acid: Generally the most cost-effective option for N-formylation due to its low price and simple, often catalyst-free, procedures.[10] The global formic acid market is expanding, driven by its diverse applications.[11]
-
DMF (Vilsmeier-Haack): The cost is influenced by the price of DMF and the activating agent (e.g., POCl₃). While the reagents are common, the need for stoichiometric amounts of the activating agent and subsequent aqueous workup and extraction add to the overall process cost.
-
Carbon Monoxide (Gattermann-Koch): This method is often economically prohibitive for many applications due to the high capital cost of high-pressure equipment and the significant safety measures required for handling toxic carbon monoxide gas.[12]
-
N-Formylmorpholine: While an effective formylating agent and a useful high-temperature solvent, its market price is generally higher than that of DMF, which may limit its use to applications where its specific properties provide a distinct advantage.[13][14]
Green Chemistry Metrics
Evaluating the "greenness" of a reaction is crucial for modern industrial processes. Metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework for this assessment.[15][16]
-
Atom Economy: Reactions like N-formylation with formic acid, which ideally only produce water as a byproduct, have a high atom economy. In contrast, the Vilsmeier-Haack reaction has a lower atom economy due to the formation of inorganic phosphate byproducts from POCl₃.
-
E-Factor (Environmental Factor): This metric considers the total weight of waste produced per kilogram of product. Processes with high solvent usage and stoichiometric inorganic reagents (like the Vilsmeier-Haack reaction) will have a higher E-Factor compared to solvent-free reactions using catalytic systems.[15]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, process aids) to the mass of the final product. It provides a comprehensive view of the overall process efficiency.[16] A lower PMI indicates a "greener" and more cost-effective process.
Mechanistic Insights and Workflow Diagrams
Understanding the reaction mechanisms is key to optimizing processes and troubleshooting issues.
Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and an activating agent like POCl₃. This reagent then attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[17]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Gattermann-Koch Reaction
This reaction involves the in situ generation of the unstable formyl chloride, which then forms a highly electrophilic formyl cation under the influence of a Lewis acid. This cation then performs an electrophilic aromatic substitution on the arene.[4]
Caption: Mechanism of the Gattermann-Koch Reaction.
Experimental Protocols
The following are representative experimental protocols for key formylation reactions, intended for trained professionals in a laboratory or pilot plant setting.
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene
Objective: To synthesize an aryl aldehyde from an electron-rich aromatic compound using DMF and POCl₃.
Materials:
-
Electron-rich arene (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Sodium acetate
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a solution of the substrate (1.0 equiv) in DMF, cool the mixture to 0 °C in an ice bath.[18]
-
Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the appropriate time (typically 1-6 hours, monitor by TLC).[18]
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.[19]
-
Add a solution of sodium acetate in water to neutralize the acid and hydrolyze the intermediate.[18]
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine, and dry over anhydrous sodium sulfate.[18]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.[18]
Protocol 2: Gattermann-Koch Formylation of Toluene
Objective: To synthesize p-tolualdehyde from toluene using carbon monoxide and hydrogen chloride.
Materials:
-
Dry toluene (2.17 moles)
-
Cuprous chloride (0.3 mole)
-
Anhydrous aluminum chloride (2 moles)
-
Carbon monoxide gas
-
Hydrogen chloride gas
-
Concentrated hydrochloric acid
-
Sodium bisulfite
-
Sodium carbonate
-
Ice
Procedure:
-
In a suitable high-pressure reaction vessel equipped for efficient stirring, place dry toluene, cuprous chloride, and finely powdered anhydrous aluminum chloride.[10]
-
Introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The carbon monoxide should be added uniformly over several hours.[10]
-
Maintain the reaction temperature at around 20-25 °C with cooling.
-
After the gas introduction is complete, continue stirring for a period.
-
Decompose the reaction mixture by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[10]
-
Separate the toluene layer and wash it with water, then with a 10% sodium hydroxide solution, and finally with water again.
-
Extract the aldehyde from the toluene solution with a sodium bisulfite solution.
-
Decompose the bisulfite addition product with a sodium carbonate solution and separate the liberated aldehyde.
-
Dry the aldehyde and purify by distillation.[10]
Protocol 3: N-Formylation of an Amine using Formic Acid
Objective: To synthesize a formamide from a primary or secondary amine using formic acid.
Materials:
-
Amine (1.0 equiv)
-
Aqueous 85% formic acid (1.2-2.0 equiv)
-
Toluene
-
Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the amine (1.0 equiv), formic acid (1.2-2.0 equiv), and toluene.[8]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 4-9 hours, monitor by TLC).[8]
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting formamide is often of high purity and may not require further purification.[8]
Conclusion
The selection of an industrial formylating agent is a nuanced decision that requires a thorough understanding of the substrate, reaction mechanism, and process economics.
-
Formic acid stands out as a green, cost-effective, and practical choice for the N-formylation of a wide range of amines.[7]
-
The Vilsmeier-Haack reaction , utilizing DMF, offers unparalleled versatility for the formylation of electron-rich aromatic and heterocyclic compounds under mild conditions.[3]
-
The Gattermann-Koch reaction , while historically significant for the synthesis of simple aromatic aldehydes from carbon monoxide, is often hampered by the economic and safety challenges associated with high-pressure gas handling.[12]
For the modern process chemist, a comprehensive evaluation that includes not only yield and cost but also green chemistry metrics is essential for developing sustainable and economically viable manufacturing processes. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 5. hkasme.org [hkasme.org]
- 6. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. brainly.in [brainly.in]
- 13. echemi.com [echemi.com]
- 14. n formyl morpholine: Industrial Grade & High Purity Supply [accio.ai]
- 15. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Chemistry Metrics, A Review [mdpi.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Substituted Formanilides in the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Vilsmeier-Haack (V-H) reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This powerful transformation, which employs a Vilsmeier reagent—typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃)—offers a mild and efficient route to valuable aldehyde intermediates.[2] These aldehydes are pivotal synthons in the construction of a vast array of complex molecules, including pharmaceuticals and functional materials. While the V-H reaction is broadly applicable, its efficiency is profoundly influenced by the electronic nature of the substrate. This guide provides an in-depth technical comparison of the reactivity of a series of substituted formanilides in the Vilsmeier-Haack reaction, supported by established chemical principles and representative experimental data.
The Heart of the Reaction: Understanding the Vilsmeier-Haack Mechanism
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution.[3] The reactivity of the formanilide substrate is intrinsically linked to the nucleophilicity of its aromatic ring, which is modulated by the electronic properties of its substituents. The reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic ring.
1. Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted formamide, most commonly DMF, by an acid chloride such as phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]
2. Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the formanilide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step is the rate-determining step and is highly sensitive to the electron density of the aromatic ring. The resulting intermediate then undergoes aromatization by loss of a proton.
3. Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate during aqueous workup to yield the desired aryl aldehyde.
The overall mechanism underscores a fundamental principle: the more electron-rich the aromatic ring of the formanilide, the faster the rate of electrophilic attack and the more efficient the reaction.
Caption: The Vilsmeier-Haack reaction mechanism, showcasing the formation of the Vilsmeier reagent and its subsequent reaction with a substituted formanilide to yield an aryl aldehyde after hydrolysis.
The Influence of Substituents: A Comparative Analysis
The reactivity of the formanilide in the Vilsmeier-Haack reaction is dictated by the nature of the substituent on the aromatic ring. Substituents that increase the electron density of the ring through resonance or inductive effects will accelerate the reaction, while those that withdraw electron density will have the opposite effect.
Electron-Donating Groups (EDGs): Activating the Ring
Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are powerful activators in electrophilic aromatic substitution. They donate electron density to the aromatic ring, thereby stabilizing the positively charged intermediate formed during the electrophilic attack of the Vilsmeier reagent. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate and often higher yields.
Formanilides bearing strong electron-donating groups are highly reactive and can undergo formylation under mild conditions with shorter reaction times.
Electron-Withdrawing Groups (EWGs): Deactivating the Ring
Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) deactivate the aromatic ring towards electrophilic attack. These groups pull electron density away from the ring, destabilizing the carbocation intermediate and increasing the activation energy of the reaction.
Consequently, formanilides with electron-withdrawing groups are significantly less reactive and may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve satisfactory conversion. In some cases, the reaction may not proceed at all if the ring is too deactivated.
Experimental Data: A Comparative Overview
| Substituent (R) | Electronic Effect | Expected Reactivity | Representative Yield (%) |
| -OCH₃ | Strong EDG | Very High | > 90 |
| -CH₃ | EDG | High | 80 - 90 |
| -H | Neutral | Moderate | 70 - 80 |
| -Cl | Weak EWG | Low | 40 - 60 |
| -NO₂ | Strong EWG | Very Low | < 20 |
Note: The yields are representative and can vary depending on the specific reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.
Experimental Protocol: Vilsmeier-Haack Formylation of p-Methylformanilide
This protocol provides a detailed, step-by-step methodology for the formylation of a representative activated formanilide.
Materials:
-
p-Methylformanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-methylformanilide (1.0 eq) in anhydrous DMF (5.0 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure p-formyl-p-methylformanilide.
Caption: A schematic overview of the experimental workflow for the Vilsmeier-Haack formylation of a substituted formanilide.
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the formylation of formanilides, with reactivity being strongly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups significantly enhance the reaction rate and yield, while electron-withdrawing groups have a detrimental effect. This understanding is crucial for researchers and drug development professionals in designing synthetic routes and optimizing reaction conditions for the preparation of substituted aryl aldehydes, which are key intermediates in the synthesis of a wide range of biologically active compounds.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4'-Methylformanilide
For Immediate Implementation by Laboratory Personnel
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4'-Methylformanilide. As a compound utilized in diverse research and development settings, adherence to these procedures is critical for ensuring the safety of all laboratory professionals, maintaining regulatory compliance, and protecting the environment. This document is designed to provide a deep, technically-grounded framework that moves beyond simple checklists to explain the causality behind each procedural step.
I. Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is that proper disposal begins with a thorough understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance, and its risk profile dictates the stringent handling and disposal protocols required.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1][2] The primary routes of exposure are oral, dermal, and through inhalation of its dust particles.
The following table summarizes the key hazard information for this compound, which forms the basis for the subsequent disposal protocols.
| Hazard Category | Classification & Statement | GHS Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed | GHS07 | Warning | [1][2] |
| Acute Toxicity, Dermal | Category 4: H312 - Harmful in contact with skin | GHS07 | Warning | [1][2] |
| Acute Toxicity, Inhalation | Category 4: H332 - Harmful if inhaled | GHS07 | Warning | [1][2] |
| Skin Irritation | Category 2: H315 - Causes skin irritation | GHS07 | Warning | |
| Eye Irritation | Category 2A: H319 - Causes serious eye irritation | GHS07 | Warning | |
| Transport Information | UN Number: 2811, Class: 6.1, Packing Group: III | GHS06 | Danger | [1][3] |
| Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Methylformanilide) | [1] |
II. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe work environment and utilize the correct PPE. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle solid this compound and prepare solutions in a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhaling dust.[4]
-
Personal Protective Equipment (PPE) : The minimum required PPE when handling this compound or its waste includes:
-
Eye and Face Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[4]
-
Hand Protection : Chemical-resistant nitrile gloves are required. For extended handling or decontamination procedures, consider double-gloving.[4]
-
Body Protection : A lab coat or an impermeable gown must be worn to protect the skin.[4]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a fit-tested N95 respirator or higher is necessary.[4]
-
III. Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures safety from the point of generation to final removal by a licensed contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[5][6]
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[4][7] It prevents inadvertent chemical reactions and ensures that waste is routed to the correct disposal facility.
-
Identify : All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Segregate : Keep different waste streams separate.[4]
Step 2: Waste Containment
Proper containment is crucial to prevent leaks, spills, and exposure.[9]
-
Solid Waste :
-
Liquid Waste :
-
Collect all aqueous and organic solvent waste containing this compound in separate, dedicated, and clearly labeled waste containers.[8]
-
Ensure containers are made of a material compatible with the solvent (e.g., glass or polyethylene).
-
Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent spills.[4]
-
-
Empty Containers :
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9]
-
Crucially, this rinsate must be collected and disposed of as hazardous liquid waste. [9]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided the label is defaced.[5][9] Always confirm this procedure aligns with your institution's specific policies.
-
Step 3: Labeling
Accurate labeling is a regulatory requirement and is essential for communicating hazards to everyone who may handle the container.[9]
-
Affix a "Hazardous Waste" label to every waste container as soon as the first drop of waste is added.[9][10]
-
The label must include:
-
The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations or formulas.[9]
-
The approximate concentrations of all constituents.
-
The relevant hazard information (e.g., "Toxic").
-
The accumulation start date.
-
Step 4: Temporary Storage
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) or central storage area.[8][10]
-
Ensure secondary containment (such as a larger, chemical-resistant tub) is used to contain any potential leaks.[9]
-
Store containers away from general laboratory traffic and incompatible materials.[9]
Step 5: Final Disposal
-
The only acceptable final disposal method for this compound is through a licensed and approved hazardous waste disposal service.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[9]
IV. Spill and Decontamination Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE : Wear the full PPE described in Section II, including respiratory protection.
-
Contain the Spill : If it is a liquid spill, use a chemical spill kit or absorbent pads to surround and contain the spill.
-
Clean the Spill :
-
For solid spills : Gently sweep or scoop the material into a designated hazardous waste container. Avoid any actions that could generate dust. [1]
-
For liquid spills : Use absorbent pads to soak up the material, working from the outside in.
-
-
Decontaminate :
-
Wipe the spill area thoroughly with a cloth soaked in soap and water or another appropriate decontamination solution.
-
Place all cleanup materials (absorbent pads, wipes, contaminated PPE) into the solid hazardous waste container.[10]
-
-
Report : Report the spill to your laboratory supervisor and EHS department, documenting the incident according to institutional policy.
Visualization: Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: this compound Waste Management Workflow.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYLFORMANILIDE | 3085-54-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Methylformanilide
An Essential Framework for Laboratory Safety and Operational Integrity
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount. 4'-Methylformanilide, a compound utilized in various synthetic pathways, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this substance. It moves beyond a simple checklist, offering a procedural and logical approach to risk mitigation.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound presents several hazards that necessitate a robust PPE protocol. According to aggregated GHS data, it is harmful if swallowed, in contact with skin, or if inhaled[1]. Safety Data Sheets (SDS) classify it as an acute oral, dermal, and inhalation toxin[1][2]. While some sources indicate it may cause skin, eye, and respiratory irritation, others do not classify it as a primary irritant[3]. This variability underscores the importance of a consistently conservative approach to PPE. The primary routes of exposure are dermal contact, inhalation of dust particles, and accidental ingestion. Therefore, our PPE strategy must create a comprehensive barrier against these pathways.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on a multi-layered approach, starting with primary engineering controls like adequate ventilation and fume hoods, supplemented by appropriate PPE.[3][4][5]
Hand Protection: The First Line of Defense
Given the dermal toxicity of this compound, selecting the correct gloves is critical. The choice of glove material should be based on chemical compatibility and the nature of the task.
-
For Incidental Contact (e.g., handling sealed containers, weighing solids): Nitrile gloves are a suitable choice. They offer good resistance to a variety of chemicals and provide excellent dexterity.[6] It is crucial to remember that thin gauge nitrile gloves are intended for splash protection and should be replaced immediately upon contamination.[7][8]
Table 1: Glove Selection Guide
| Task | Recommended Glove Type | Key Considerations |
| Weighing, sample transfer | Nitrile | Good dexterity, for incidental contact only. |
| Preparing solutions | Nitrile (double-gloved) or Neoprene | Increased protection against splashes. |
| Equipment cleaning, spill response | Butyl Rubber or Silver Shield | Higher resistance for prolonged contact. |
Eye and Face Protection: Shielding Against the Unseen
Chemical safety glasses with side shields are the minimum requirement for any work with this compound.[4][5] However, due to its powdered form and the potential for dust generation, a face shield worn over safety glasses is strongly recommended, especially when weighing or transferring the solid material.[5][9]
Protective Clothing: A Barrier for the Body
A standard laboratory coat is essential to protect against accidental spills and contamination of personal clothing.[3][4] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of security. Protective boots may also be necessary in situations where large quantities are being handled.[5]
Respiratory Protection: An Assessment-Based Approach
The need for respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.
-
Benchtop Operations: When handling small quantities in a well-ventilated area or a certified chemical fume hood, a respirator is typically not required.[4]
-
Large-Scale Operations or Poor Ventilation: If there is a potential for significant aerosolization or if work is being conducted in an area with inadequate ventilation, a NIOSH-approved respirator is necessary.[4][5] A dust respirator or an air-purifying respirator with organic vapor cartridges would be appropriate choices.[4][5]
Operational Plan: Integrating PPE into Your Workflow
The following procedural guide for weighing and dissolving this compound integrates the essential PPE requirements at each step.
Objective: To safely weigh and dissolve a specified amount of this compound.
Materials:
-
This compound solid
-
Appropriate solvent
-
Beaker or flask
-
Spatula
-
Analytical balance
Personal Protective Equipment:
-
Nitrile gloves (consider double-gloving)
-
Chemical safety glasses and a face shield
-
Laboratory coat
Step-by-Step Protocol:
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Don all required PPE: lab coat, safety glasses, face shield, and gloves.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to the appropriate beaker or flask.
-
Slowly add the solvent while stirring gently to avoid splashing.
-
Continue stirring until the solid is completely dissolved.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated equipment.
-
Wipe down the work surface.
-
Dispose of the weigh boat and any other disposable items in the designated solid waste container.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the face shield and safety glasses.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Contaminated Materials
All waste generated from handling this compound, including contaminated gloves, weigh boats, and excess material, must be treated as hazardous waste.[2]
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Consult your institution's environmental health and safety office for specific disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Visualizing the PPE Decision Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their safety and the integrity of their work. This proactive approach to laboratory safety is the cornerstone of responsible scientific practice.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. csueastbay.edu [csueastbay.edu]
- 9. N-Methylformanilide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
